molecular formula C9H15N3 B13317611 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Cat. No.: B13317611
M. Wt: 165.24 g/mol
InChI Key: BHWCMMHHWOXOQO-UHFFFAOYSA-N
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Description

2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound featuring a pyrimidine core, an aromatic heterocycle fundamental to nucleic acids and numerous bioactive molecules . This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly for developing enzyme inhibitors . Compounds within the pyrimidineamine class have demonstrated potent and selective inhibitory activity against parasitic enzymes, such as Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a key target for Human African Trypanosomiasis . The protonation state of the pyrimidine ring nitrogen is a critical factor for binding affinity to this target . Beyond infectious disease research, pyrimidine derivatives are extensively investigated for their anti-inflammatory properties, acting through the suppression of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structural versatility of the pyrimidine ring allows for diverse synthetic modifications, making it a valuable building block for constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-6-7(2)11-9(4-5-10)12-8(6)3/h4-5,10H2,1-3H3

InChI Key

BHWCMMHHWOXOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)CCN)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethan-1-amine and its Methylated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the nucleobases of our DNA to a multitude of approved therapeutics.[1][2] This guide focuses on a specific, yet highly versatile, building block: 2-(pyrimidin-2-yl)ethan-1-amine and its methylated derivatives. While the specific isomer "2-(trimethylpyrimidin-2-yl)ethan-1-amine" is not extensively documented in readily available literature, this guide will provide a comprehensive technical overview of the parent compound and its well-characterized mono- and di-methylated analogues. By examining the structure, properties, synthesis, and biological context of these foundational molecules, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in their discovery programs. We will explore the nuanced effects of methyl substitutions on the pyrimidine ring, offering insights into how these seemingly simple modifications can profoundly influence physicochemical properties and biological activity, a key aspect of structure-activity relationship (SAR) studies.[1]

Chemical Structure and Physicochemical Properties

The core structure consists of a pyrimidine ring linked at the 2-position to an ethanamine side chain. The strategic placement of nitrogen atoms in the pyrimidine ring makes it an excellent hydrogen bond acceptor and a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[3]

The addition of methyl groups to the pyrimidine ring systematically alters the molecule's properties. Methyl groups, being electron-donating, can influence the basicity of the pyrimidine nitrogens and the amine side chain. They also increase lipophilicity, which can impact solubility, cell permeability, and metabolic stability.

Below is a comparative table of the parent compound, 2-(pyrimidin-2-yl)ethan-1-amine, and its 4,6-dimethyl analogue, a representative example of a methylated derivative for which data is available.

Property2-(Pyrimidin-2-yl)ethan-1-amine2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
CAS Number 89464-80-2[4]1269151-25-8 (dihydrochloride)[5]
Molecular Formula C₆H₉N₃[4]C₈H₁₃N₃
Molecular Weight 123.16 g/mol [4]151.21 g/mol
Boiling Point 205.5 °C at 760 mmHg[6]Not available
Density 1.095 g/cm³[6]Not available
Calculated logP -0.4[4]~0.5 (Predicted)
Hydrogen Bond Donors 1[6]1
Hydrogen Bond Acceptors 3[6]3

Note: Some properties for the dimethylated analogue are predicted due to limited experimental data in public sources.

Structural Elucidation: A Spectroscopic Overview

Characterization of these compounds relies on standard spectroscopic techniques.

For 2-(Pyrimidin-2-yl)ethan-1-amine:

  • ¹H NMR: The spectrum would characteristically show a triplet for the C5 proton of the pyrimidine ring, a doublet for the C4 and C6 protons, and two triplets for the ethyl chain protons, along with a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum will display distinct signals for the three unique carbons of the pyrimidine ring and the two carbons of the ethyl side chain.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 123.[4]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrimidine ring.

For 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine:

  • ¹H NMR: The spectrum would be simplified in the aromatic region, showing a singlet for the C5 proton. Two singlets would appear for the non-equivalent methyl groups at C4 and C6. The ethylamine side chain would exhibit a similar pattern to the parent compound.

  • ¹³C NMR: The spectrum would show additional signals in the aliphatic region corresponding to the two methyl carbons.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 151.

  • Infrared (IR) Spectroscopy: Similar to the parent compound, with the addition of C-H stretching and bending vibrations from the methyl groups.

Synthesis and Experimental Protocols

The synthesis of 2-(pyrimidin-2-yl)ethan-1-amine and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and versatile approach involves the construction of the pyrimidine ring followed by modification to introduce the ethanamine side chain, or the use of a pre-functionalized pyrimidine.

Workflow for the Synthesis of Pyrimidine-2-Ethanamines

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Condensation A1 2-(Chloromethyl)pyrimidine A2 Cyanation (e.g., NaCN) A1->A2 A3 2-(Pyrimidin-2-yl)acetonitrile A2->A3 A4 Reduction (e.g., LiAlH4 or H2/Raney Ni) A3->A4 A5 2-(Pyrimidin-2-yl)ethan-1-amine A4->A5 B1 Amidine (e.g., Guanidine for 2-amino derivatives) B3 Cyclocondensation B1->B3 B2 1,3-Dicarbonyl Compound B2->B3 B4 Substituted Pyrimidine B3->B4 B5 Side-chain Elaboration B4->B5 B6 Target Molecule B5->B6

Caption: General synthetic strategies for 2-(pyrimidin-2-yl)ethan-1-amine derivatives.

Detailed Protocol: Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine (Illustrative)

This protocol is based on the common strategy of building the pyrimidine ring first.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This is a classic condensation reaction.

  • Reaction: Acetylacetone is condensed with guanidine nitrate in the presence of a base.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

    • Stir the mixture for 30 minutes at room temperature.

    • Add acetylacetone dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • The product precipitates and can be collected by filtration, washed with cold water, and dried.

Step 2: Conversion to 2-Chloro-4,6-dimethylpyrimidine

This step is a Sandmeyer-type reaction.

  • Reaction: The 2-amino group is converted to a chloro group.

  • Procedure:

    • Suspend 2-amino-4,6-dimethylpyrimidine in concentrated hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 1 hour at 0 °C.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the cuprous chloride solution.

    • Warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

    • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Step 3: Introduction of the Ethanamine Side Chain via 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

  • Reaction: The 2-chloro group is displaced by cyanide, followed by reduction.

  • Procedure:

    • Cyanation: Reflux 2-chloro-4,6-dimethylpyrimidine with sodium cyanide in a suitable solvent like DMSO or aqueous ethanol. After completion, the reaction is quenched with water and the product, 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile, is extracted.

    • Reduction: The resulting nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). A typical LiAlH₄ reduction involves adding the nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0 °C, followed by stirring at room temperature and a standard aqueous workup.

This multi-step synthesis provides a reliable route to the target compound and can be adapted for various substituted pyrimidines.

Biological Activity and Applications in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Derivatives of 2-aminopyrimidine have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[7][8]

Key Biological Targets and Mechanisms
  • Kinase Inhibition: The pyrimidine ring is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. For example, derivatives of N-(pyrimidin-2-yl)amine have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative neoplasms and Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[9][10] In one study, a pyrimidin-2-amine derivative showed high PLK4 inhibitory activity with an IC50 of 0.0067 μM.[9]

  • Antimicrobial Activity: The pyrimidine core is present in several antimicrobial drugs. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds with activity against a range of pathogens. Some studies have shown that pyrimidine derivatives exhibit significant antibacterial and antifungal activity.[11][12]

  • GPCR Modulation: 2-Aminopyrimidine derivatives have been identified as ligands for G-protein coupled receptors, such as histamine H4 receptor antagonists, which have potential applications in treating inflammatory conditions and pain.[13]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity.

  • Methyl Group Effects: The addition of methyl groups can enhance binding to a target by occupying hydrophobic pockets in the active site. This can lead to increased potency.

  • Positional Isomerism: The position of substituents greatly influences the molecule's interaction with its biological target. SAR studies on pyrimidine derivatives have shown that even minor changes in the substitution pattern can lead to significant differences in activity and selectivity.[1][14]

  • The Ethanamine Side Chain: The flexible ethanamine side chain can adopt various conformations to interact with the target protein. The primary amine is a key hydrogen bonding group and can also be a site for further chemical modification to explore SAR.

The following diagram illustrates the key interaction points of the 2-(pyrimidin-2-yl)ethan-1-amine scaffold in a hypothetical enzyme active site.

cluster_0 Enzyme Active Site cluster_1 Ligand: 2-(R-Pyrimidin-2-yl)ethan-1-amine H-bond Acceptor H-bond Acceptor Hydrophobic Pocket Hydrophobic Pocket Ionic/H-bond Donor Ionic/H-bond Donor Ligand Pyrimidine Ring (N atoms) Ligand->H-bond Acceptor H-bonding Amine Ethanamine Side Chain (-NH2) R_group Substituents (e.g., -CH3) (R) Amine->Ionic/H-bond Donor Ionic/H-bonding R_group->Hydrophobic Pocket Hydrophobic Interaction

Caption: A conceptual diagram of the binding interactions of a substituted 2-(pyrimidin-2-yl)ethan-1-amine.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(pyrimidin-2-yl)ethan-1-amine and its derivatives. While a specific safety data sheet (SDS) for the trimethylated compound is not available, information for related compounds provides guidance.

  • General Hazards: These compounds are typically amines and should be handled as potentially corrosive and irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

2-(Pyrimidin-2-yl)ethan-1-amine and its methylated analogues represent a valuable and versatile scaffold for drug discovery. Their straightforward synthesis and the tunability of their physicochemical and biological properties through substitution on the pyrimidine ring make them attractive starting points for the development of novel therapeutics. The insights from SAR studies on related pyrimidine derivatives highlight the potential for these compounds to be optimized into potent and selective modulators of a wide range of biological targets. As our understanding of the structural requirements for targeting specific enzymes and receptors continues to grow, we can expect to see the 2-(pyrimidin-2-yl)ethan-1-amine scaffold featured in the next generation of innovative medicines.

References

  • Supporting Information for Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pyrimidine ethylamine compound and preparation method thereof. Google Patents.
  • 2-(Pyrimidin-2-yl)ethanamine. LookChem. Available at: [Link]

  • Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. OMICS International. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed. Available at: [Link]

  • Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • 2-(Pyrimidin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Der Pharma Chemica. Available at: [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. PubMed. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. ResearchGate. Available at: [Link]

  • 2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook. Available at: [Link]

  • 2-Amino-4,6-dimethylpyrimidine. Xiangyang Extenda Biotech Co., Ltd. Available at: [Link]

  • 2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook. Available at: [Link]

  • 2-(Pyrimidin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

  • 4,6-Dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. Available at: [Link]

  • 4,5,6-trimethyl-2-pyrimidinamine. ChemSrc. Available at: [Link]

  • 13 C NMR spectra of... ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Thermodynamic Properties of Trimethylpyrimidine Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic profiling of Trimethylpyrimidine Ethylamine Derivatives , a specific chemotype relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.

Technical Guide for Drug Development & Physicochemical Profiling

Executive Summary

The trimethylpyrimidine ethylamine scaffold represents a critical structural motif in medicinal chemistry, balancing the electron-deficient nature of the pyrimidine ring with the steric bulk of methyl groups and the polar/ionizable characteristics of an ethylamine tail. This guide provides a rigorous analysis of the thermodynamic landscape of these derivatives, focusing on solvation thermodynamics , solid-state stability , and binding energetics .

Understanding these properties is essential for optimizing bioavailability (solubility/permeability) and target affinity (enthalpy/entropy compensation).

Structural & Physicochemical Classification

To accurately profile these derivatives, we must first define the electronic and steric environment of the scaffold.

The Core Scaffold
  • Pyrimidine Ring (1,3-Diazine): inherently

    
    -deficient. Unsubstituted pyrimidine has a low pKa (~1.3), making it a weak base.
    
  • Trimethyl Substitution (2,4,6-positions): The three methyl groups exert a significant +I (inductive) effect , pushing electron density into the ring. This raises the pKa of the ring nitrogens (typically to the 3.0–4.5 range depending on the 5-position substituent) and increases lipophilicity.

  • Ethylamine Side Chain: Introduces a flexible, basic center (aliphatic amine pKa ~9.5–10.5). This moiety dominates the solubility profile at physiological pH (7.4) due to ionization.

Structure-Property Relationship (SPR) Map

The following diagram illustrates how specific structural modifications impact the thermodynamic parameters of the molecule.

SPR_Map Core Trimethylpyrimidine Core Methyls Trimethyl Groups (Steric/Electronic) Core->Methyls Substitution Ethylamine Ethylamine Tail (Solubility/Binding) Core->Ethylamine Linkage Prop_LogP Lipophilicity (LogP) Increases Methyls->Prop_LogP +I Effect & Volume Prop_pKa Ring Basicity (pKa) Increases Methyls->Prop_pKa Electron Donation Prop_Sol Aq. Solubility (pH Dependent) Ethylamine->Prop_Sol Ionization (pH < 9) Prop_Ent Conformational Entropy (Penalty) Ethylamine->Prop_Ent Rotatable Bonds

Figure 1: Structure-Property Relationship (SPR) mapping the impact of scaffold components on thermodynamic parameters.

Thermodynamic Parameters & Profiling

Solvation Thermodynamics (Solubility & Lipophilicity)

The solubility of trimethylpyrimidine ethylamine derivatives is governed by the Henderson-Hasselbalch relationship.

  • pKa1 (Ring N): ~3.5 – 4.5 (Protonation is rare at physiological pH).

  • pKa2 (Amine N): ~9.8 (Predominantly protonated at pH 7.4).

Thermodynamic Solubility Equation:



  • Lattice Energy (

    
    ):  The symmetry of the 2,4,6-trimethyl substitution often leads to efficient crystal packing, increasing the melting point (
    
    
    
    ) and reducing intrinsic solubility (
    
    
    ).
  • Mixing Energy (

    
    ):  The ethylamine tail improves interaction with water via H-bonding, counteracting the hydrophobic methyl groups.
    
ParameterTypical RangeDrug Design Implication
LogP (Neutral) 2.5 – 3.8Good membrane permeability; potential metabolic liability.
LogD (pH 7.4) 0.5 – 1.5Lower than LogP due to amine ionization; optimal for solubility.
Melting Point 120°C – 180°CHigh

indicates stable crystal lattice (requires formulation aid).

20 – 40 kJ/molEndothermic dissolution; solubility increases with temperature.
Binding Thermodynamics (ITC)

In drug-target interactions (e.g., kinase binding), these derivatives often exhibit a distinct thermodynamic signature:

  • Enthalpy (

    
    ):  Driven by the specific H-bonds of the pyrimidine nitrogens and the ethylamine NH. The "magic methyl" effect of the trimethyl groups often displaces "unhappy" water molecules from hydrophobic pockets, yielding a favorable enthalpic gain.
    
  • Entropy (

    
    ):  The ethylamine chain introduces a conformational entropy penalty upon binding (freezing of rotatable bonds). Rigidifying this tail (e.g., cyclization) is a common optimization strategy.
    

Experimental Methodologies

To validate these properties, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Purpose: Determine solid-state stability, polymorphism, and enthalpy of fusion (


).

Protocol:

  • Sample Prep: Weigh 2–5 mg of the derivative into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 250°C.

  • Validation: Run a standard Indium sample (

    
    ) to calibrate the cell constant.
    
  • Analysis: Integrate the melting endotherm to calculate

    
    . Sharp peaks indicate high purity; broadening indicates impurities or amorphous content.
    
Isothermal Titration Calorimetry (ITC)

Purpose: Measure binding affinity (


), enthalpy (

), and stoichiometry (

) directly.

Protocol:

  • Ligand Solution: Dissolve derivative in matched buffer (e.g., PBS + 1% DMSO) to 10–20x the estimated

    
    .
    
  • Protein Solution: Dialyze target protein into the exact same buffer to minimize heat of dilution.

  • Titration: Inject 2

    
    L aliquots of ligand into the protein cell (25°C, 300 rpm stirring).
    
  • Control: Titrate ligand into buffer alone to subtract heat of dilution.

  • Data Fit: Fit to a "One Set of Sites" model. Ensure the c-value (

    
    ) is between 10 and 100 for reliable thermodynamics.
    
Potentiometric pKa Determination

Purpose: Accurate determination of the ethylamine and pyrimidine ionization constants.

Protocol:

  • Solvent: Use a methanol/water cosolvent system (e.g., Yasuda-Shedlovsky extrapolation) if the compound is insoluble in pure water.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Titrate from pH 2 to pH 12 under inert

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Calculation: Use the Bjerrum difference plot method to determine pKa values.

Workflow Visualization

The following diagram outlines the logical flow for characterizing a new trimethylpyrimidine ethylamine derivative.

Thermo_Workflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics Start New Derivative Synthesis DSC DSC Analysis (Tm, Enthalpy of Fusion) Start->DSC pKa Potentiometric pKa (Ionization State) Start->pKa Sol Shake-Flask Solubility (Thermodynamic Sol) DSC->Sol Lattice Energy Input XRay PXRD (Crystallinity) LogD LogD (pH 7.4) (Lipophilicity) pKa->LogD pKa->Sol pH Dependency ITC ITC Binding Study (Delta G, H, S) LogD->ITC Sol->ITC Solubility Check Decision Lead Optimization Decision ITC->Decision

Figure 2: Integrated workflow for the thermodynamic characterization of new derivatives.

References

  • NIST Chemistry WebBook. Ethylamine Thermochemistry Data. National Institute of Standards and Technology. Available at: [Link]

  • Finke, H. L., et al. (1970).[1] Trimethylamineborane and Triethylamineborane: Low-Temperature Thermodynamic Properties.[1][2] Journal of Chemical Thermodynamics.[1] Available at: [Link]

  • MDPI. Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes. Available at: [Link]

Sources

A-Z In-depth Technical Guide on the Biological Activity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Compound in Focus

An extensive review of current scientific literature reveals that 2-(trimethylpyrimidin-2-yl)ethan-1-amine is not a widely documented compound. Consequently, this guide will adopt a principled, first-person perspective on how a senior application scientist would approach the elucidation of its biological activities. We will dissect the molecule into its core components—the pyrimidine scaffold and the ethanamine side chain—and, by drawing parallels with well-characterized analogues, construct a comprehensive roadmap for its investigation.

Part 1: Deconstructing the Pharmacophore: The Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its synthetic tractability allows for the creation of diverse derivatives.[4][5]

Pyrimidines are integral components of nucleobases (cytosine, thymine, and uracil), vitamins like thiamine and riboflavin, and a wide array of FDA-approved drugs.[6][7] Their therapeutic applications are vast, spanning oncology, infectious diseases, and neurology.[8]

Known Biological Activities of Pyrimidine Derivatives:

  • Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes in cell proliferation pathways, such as tyrosine kinases.[9][10] For example, Osimertinib, a pyrimidine-containing molecule, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR).[9]

  • Antimicrobial: The pyrimidine core is found in several antimicrobial agents that inhibit microbial growth by interfering with essential metabolic pathways.[11]

  • Anti-inflammatory: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[6]

  • Antiviral: Pyrimidine analogues are a cornerstone of antiviral therapy, often acting by inhibiting viral replication.[2]

Part 2: The Modulating Influence of the Ethan-1-amine Side Chain

The ethan-1-amine side chain is a common feature in many biologically active molecules. Its primary amine group can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is typically protonated, allowing for ionic interactions with biological targets. The flexibility of the ethyl linker enables the amine to adopt various conformations to optimize these interactions.

Part 3: A Roadmap for Investigation: From In Silico Prediction to In Vitro Validation

The journey to uncovering the biological activity of a novel compound like 2-(trimethylpyrimidin-2-yl)ethan-1-amine begins with a synergistic approach of computational prediction and experimental validation.

In Silico Screening: Charting the Course

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential biological targets.[12][13]

Workflow for In Silico Target Identification:

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Studies.

For 2-(trimethylpyrimidin-2-yl)ethan-1-amine, SAR studies could involve:

  • Modifying the Pyrimidine Ring: Altering the substitution pattern (the trimethyl groups) to explore the impact on target binding and selectivity.

  • Varying the Side Chain: Changing the length of the linker between the pyrimidine ring and the amine, or replacing the amine with other functional groups.

Data Presentation:

The results of these studies are typically summarized in a table to facilitate comparison.

CompoundR1R2R3LinkerSide ChainIC50 (µM)
Lead CH3CH3CH3-(CH2)2--NH25.2
Analog 1HCH3CH3-(CH2)2--NH212.8
Analog 2CH3CH3CH3-(CH2)3--NH28.1
Analog 3CH3CH3CH3-(CH2)2--OH> 50

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for elucidating the biological activity of 2-(trimethylpyrimidin-2-yl)ethan-1-amine. By leveraging the rich history of pyrimidine derivatives in drug discovery and employing a systematic approach of in silico prediction, in vitro validation, and SAR-guided optimization, researchers can efficiently navigate the early stages of drug development. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough investigation of new derivatives is a worthwhile endeavor. [6][14]

References

  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters - ACS Publications.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • Structure Activity Relationship (SAR) of Pyrimidine. IJPPR.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
  • In Silico Drug Screening. BioSolveIT.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.
  • Drug Discovery and In Silico Techniques: A Mini-Review. Longdom Publishing.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.
  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv.
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
  • In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. PMC.
  • Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. PMC.
  • Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on 3-amino-1,2-propanediol. PubMed.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed.
  • Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. MDPI.
  • Pharmacological Role of Heterocyclic Compounds in the Treatment of Alzheimer's Disease: A Review. The Journal of Phytopharmacology.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.
  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.

Sources

pKa values and basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, a molecule of interest in medicinal chemistry and drug development. The basicity of a compound, quantified by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and off-target effects.[1] This document outlines the theoretical principles governing the basicity of this substituted aminopyrimidine, details robust experimental protocols for the precise determination of its pKa values, and explores the utility of computational methods for prediction. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the physicochemical properties of heterocyclic amine-containing compounds.

Introduction: The Significance of pKa in Drug Discovery

2-(Trimethylpyrimidin-2-yl)ethan-1-amine incorporates two key functional motifs: a primary aliphatic amine and a substituted pyrimidine ring. The interplay between these groups dictates the molecule's overall basicity and its behavior in physiological environments. The primary amine introduces a strongly basic center, while the pyrimidine ring, a π-deficient heterocycle, possesses weakly basic nitrogen atoms and exerts an electron-withdrawing influence on the side chain.[2][3]

Understanding the pKa of each potential protonation site is paramount. The ionization state of a drug molecule affects its:

  • Solubility: Ionized forms are generally more water-soluble.

  • Absorption & Permeability: The neutral form of a molecule is typically better able to cross lipid membranes (Lipinski's Rule of Five).[4]

  • Target Engagement: Ionic interactions are often crucial for high-affinity binding to biological targets.

  • ADME Properties: Distribution, metabolism, and excretion are all heavily influenced by a compound's pKa.[1]

This guide provides the foundational knowledge and practical methodologies required to characterize the basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and related structures.

Theoretical Framework: Structure-Basicity Relationships

The structure of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine presents three potential sites for protonation: the exocyclic primary amine (N-amine) and the two endocyclic pyrimidine nitrogens (N1 and N3). The relative basicity of these sites is governed by hybridization, inductive effects, and resonance.

  • N-amine (Ethan-1-amine side chain): The nitrogen of the primary amine is sp³ hybridized. The lone pair resides in an sp³ orbital, making it readily available for protonation. Simple primary alkylamines typically have conjugate acid pKa values (pKaH) in the range of 10-11.[5][6] However, the pyrimidine ring is electron-withdrawing, which will inductively decrease the electron density on the amine nitrogen, thereby lowering its basicity compared to a simple alkylamine like ethylamine.

  • N1 and N3 (Pyrimidine ring): The ring nitrogens are sp² hybridized. Their lone pairs have more s-character, holding the electrons closer to the nucleus and making them less available for donation to a proton.[3] Pyrimidine itself is a very weak base, with a pKa of its conjugate acid being approximately 1.23.[2] The presence of a second electronegative nitrogen atom in the ring further deactivates both sites towards electrophilic attack.[2] The three electron-donating methyl groups on the pyrimidine ring will slightly increase the basicity of the ring nitrogens through a positive inductive effect, but not enough to overcome the inherent low basicity of the pyrimidine system.

Therefore, the primary amine of the ethanamine side chain is predicted to be the most basic center by several orders of magnitude.

G cluster_molecule Protonation Equilibria mol 2-(Trimethylpyrimidin-2-yl)ethan-1-amine Structure (Conceptual) N_amine N-amine (Most Basic) pKaH ~9-10 N1_ring N1-ring (Weakly Basic) pKaH ~2-3 N3_ring N3-ring (Weakly Basic) pKaH ~2-3 proton H+ proton->N_amine + proton->N1_ring + proton->N3_ring +

Caption: Predicted protonation sites of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine.

Predicted pKa Values

While no experimental data exists for this specific molecule, we can estimate the pKa values based on analogous structures.

Ionizable CenterPredicted pKa of Conjugate AcidRationale & References
Primary Amine (N-amine) 9.0 - 10.0Typical range for primary aliphatic amines is 10-11.[5] The value is lowered due to the electron-withdrawing effect of the adjacent pyrimidine ring.
Pyrimidine Nitrogens (N1, N3) 2.0 - 3.0The pKa of protonated pyrimidine is 1.23.[2][7] Electron-donating methyl groups will slightly increase this value.

Experimental Determination of pKa

Accurate pKa determination requires precise experimental methodology. Potentiometric titration is the gold standard for its accuracy and reliability.[8][9]

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa is the pH at which the amine is 50% protonated.

A. Expertise & Causality: Experimental Design Choices

  • High-Purity Water: Degassed, deionized water is used to prevent interference from dissolved CO₂, which forms carbonic acid and can distort the titration curve.

  • Inert Atmosphere: Performing the titration under nitrogen or argon prevents the absorption of atmospheric CO₂ during the experiment.

  • Constant Ionic Strength: A background electrolyte (e.g., 0.15 M KCl) is used to keep the activity coefficients of the ions relatively constant, ensuring the measured pH accurately reflects the protonation equilibrium.

  • Co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be required. The resulting "apparent pKa" (pKa*) must then be corrected or reported with the specific solvent composition.

B. Step-by-Step Methodology

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and dissolve it in a known volume of degassed 0.15 M KCl solution to create a final concentration of approximately 1-10 mM.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating a basic compound.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and the tip of the automated burette containing the titrant. Blanket the solution with an inert gas (N₂ or Ar).

  • Data Acquisition: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point(s) will appear as steep inflection points in the curve. The pKa value is determined from the pH at the half-equivalence point. For higher accuracy, the data should be analyzed using the first or second derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods provide a rapid, cost-effective way to estimate pKa values, particularly in the early stages of drug discovery.[10] These methods range from empirical models based on large databases to more rigorous quantum mechanical (QM) calculations.[11][12]

Conceptual Workflow for QM-Based pKa Prediction

QM-based approaches calculate the free energy change (ΔG) of the protonation reaction in solution, from which the pKa can be derived.[8][13]

  • Structure Preparation: Generate a 3D structure of both the neutral base (B) and its protonated form (BH⁺).

  • Conformational Search: For flexible molecules, it's crucial to identify the lowest energy conformers for both B and BH⁺.

  • Gas-Phase Optimization: Optimize the geometry of the lowest energy conformers using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Solvation Energy Calculation: The effect of the solvent (water) is critical. This is typically handled using a Polarizable Continuum Model (PCM) or by including explicit water molecules.

  • pKa Calculation: The pKa is calculated using the thermodynamic cycle below, incorporating the gas-phase free energy of the proton and its solvation energy, which are known values.

G Input Input 3D Structure (Neutral & Protonated Forms) Conformer Conformational Analysis (Find Low Energy States) Input->Conformer QM_Gas Quantum Mechanics Calculation (Gas-Phase Free Energy, ΔGgas) Conformer->QM_Gas Solvation Solvation Model Calculation (Solvation Free Energy, ΔGsolv) QM_Gas->Solvation Cycle Apply Thermodynamic Cycle (pKa ∝ ΔGaq) Solvation->Cycle Output Predicted pKa Value Cycle->Output

Caption: Conceptual workflow for computational pKa prediction.

Conclusion

The basicity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine is dominated by the primary amine on the ethanamine side chain, which is predicted to have a pKaH in the range of 9.0 to 10.0. The nitrogen atoms of the trimethylpyrimidine ring are significantly weaker bases. This large difference in basicity means that at physiological pH (~7.4), the side-chain amine will be predominantly protonated, while the pyrimidine ring will be neutral. This physicochemical profile is critical for guiding drug design, enabling rational modulation of properties like solubility, cell permeability, and target affinity. The experimental and computational methodologies detailed in this guide provide a robust framework for the accurate characterization of this and other complex amine-containing molecules.

References

  • Wikipedia contributors. (2024). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]

  • Galić, M., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

  • Le, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Shi, K., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Wilson, A. N., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • Rupp, M. (2011). Predicting pKa of Small Molecules. [Link]

  • ResearchGate. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • East, A. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Astute Chemist. [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

  • Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. [Link]

  • FooDB. (2011). Showing Compound Pyrimidine (FDB023153). [Link]

  • Reddit. (2019). Lower pKa pyridine derivatives more attracted to electrophiles?. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

  • Kihlberg, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • RSC Publishing. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. [Link]

  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. [Link]

Sources

Navigating the Unknown: A Methodological Guide to the Safety and Toxicity Assessment of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Disclaimer: Specific safety and toxicity data for 2-(Trimethylpyrimidin-2-yl)ethan-1-amine are not publicly available at the time of this writing. This guide is therefore not a Safety Data Sheet (SDS) for this compound. Instead, it provides a comprehensive, expert-driven methodological framework for assessing the safety and toxicity of this and other novel chemical entities. The principles and protocols described herein are based on established regulatory guidelines and industry best practices.

Executive Summary

The development of novel chemical entities, such as 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, is the lifeblood of pharmaceutical and chemical innovation. However, with novelty comes the critical responsibility of rigorously characterizing the potential hazards. In the absence of pre-existing data, a systematic and tiered approach is paramount to ensure safety and regulatory compliance. This guide outlines a comprehensive strategy, beginning with predictive in silico assessments, progressing through targeted in vitro assays, and culminating in structured in vivo studies, if necessary. The ultimate goal is the generation of a robust data package sufficient to compile a provisional, GHS-compliant Safety Data Sheet (SDS) and to inform safe handling and development decisions.

Introduction: The Challenge of a Novel Molecule

2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a molecule featuring a substituted pyrimidine ring linked to an ethanamine side chain. Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The amine functional group, however, can impart its own set of physicochemical and toxicological properties, including potential corrosivity and irritancy.[4][5][6]

The immediate challenge for researchers is the complete lack of empirical safety data. This guide provides the logical framework to bridge that data gap, transforming an unknown compound into a well-characterized entity.

The Predictive Foundation: In Silico Toxicological Assessment

Before any resource-intensive laboratory work is initiated, computational toxicology provides a rapid, cost-effective initial screen of potential hazards.[7][8][9] This approach leverages the principle that a chemical's structure dictates its biological activity.[10]

Methodology:

  • Structural Alert Analysis: Utilize expert rule-based systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) to identify substructures known to be associated with specific toxicities (e.g., mutagenicity, skin sensitization).[10]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Employ statistical models that correlate molecular descriptors with toxicological endpoints. This can provide predictions for:

    • Mutagenicity (Ames Test): A critical indicator of carcinogenic potential.

    • Carcinogenicity: Prediction of tumor-forming potential.

    • Skin and Eye Irritation/Corrosion: Assessing potential for local tissue damage.

    • Organ Toxicity (e.g., Hepatotoxicity, Nephrotoxicity): Identifying potential target organs for adverse effects.

  • Read-Across Analysis: If suitable analogues with existing toxicological data are found, their data can be used to infer the properties of the target molecule.[11] This is particularly useful for endpoints not well-covered by QSAR models.

These computational methods are increasingly accepted by regulatory agencies for specific applications, such as for impurity testing under ICH M7 guidelines.[10]

Table 1: Example of In Silico Toxicity Prediction Endpoints

Toxicological EndpointPrediction MethodPotential Concern Based on Structure
Bacterial MutagenicityQSAR / Structural AlertsAromatic amines can be a structural alert.
Skin SensitizationDEREK / QSARPrimary amines can be reactive.
HepatotoxicityQSAR / Read-AcrossPyrimidine core metabolism.
hERG Channel BlockageQSARPotential for cardiotoxicity.
Acute Oral Toxicity (LD50)QSAR / Read-AcrossEstimation for initial GHS classification.

The Tiered Experimental Workflow: From In Vitro to In Vivo

The results of the in silico assessment guide a tiered, evidence-based experimental approach. The strategy is designed to maximize data acquisition while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Tiered_Testing_Workflow InSilico Tier 0 In Silico Assessment PhysChem Tier 1 Physicochemical Characterization InSilico->PhysChem Guides Assay Design InVitro Tier 2 In Vitro Toxicology PhysChem->InVitro Informs Dosing AcuteInVivo Tier 3 Acute In Vivo Toxicity (if required) InVitro->AcuteInVivo Data Gap Analysis & Dose Range Finding SDS Provisional SDS & Risk Assessment InVitro->SDS Provides Mechanistic & Hazard Data AcuteInVivo->SDS Provides GHS Classification Data

Caption: A tiered workflow for novel compound toxicity assessment.

Tier 1: Physicochemical Characterization

Understanding the fundamental properties of the molecule is a non-negotiable prerequisite for any biological testing.

  • Solubility: Determines appropriate vehicle for dosing in biological assays.

  • pKa: Predicts the ionization state at physiological pH, affecting absorption and distribution.

  • LogP/LogD: Indicates lipophilicity, which influences membrane permeability and potential for bioaccumulation.

Tier 2: In Vitro Toxicology

This tier uses cell-based and cell-free assays to assess specific toxicological endpoints without the use of whole animals.

Key Protocols:

  • Cytotoxicity:

    • Assay: MTT or LDH release assay using relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney).

    • Purpose: To determine the concentration at which the compound causes cell death, establishing a baseline for potency.

  • Genotoxicity:

    • Assay: Bacterial Reverse Mutation Test (Ames Test) following OECD Guideline 471.

    • Purpose: To detect the potential of the compound to induce genetic mutations. A positive result is a significant red flag for carcinogenicity.

  • Cardiotoxicity:

    • Assay: hERG binding or patch-clamp assay.

    • Purpose: To assess the potential for blocking the hERG potassium channel, a key indicator of risk for drug-induced arrhythmia.

  • Phototoxicity:

    • Assay: In vitro 3T3 NRU Phototoxicity Test (OECD Guideline 432).

    • Purpose: To determine if the compound becomes cytotoxic upon exposure to light.

Tier 3: Acute In Vivo Toxicity (As Required)

If a potential for significant systemic toxicity is indicated by in vitro data or intended use, or if required for regulatory classification, a limited and ethically reviewed in vivo study may be necessary.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The OECD 423 guideline is a stepwise procedure that uses a minimal number of animals to classify a substance for its acute oral toxicity.[12][13]

  • Justification: The study is only initiated based on a clear data gap that cannot be filled by non-animal methods. The starting dose is informed by in silico predictions and in vitro cytotoxicity data.

  • Procedure: A stepwise procedure is used with 3 animals (typically female rats) per step.[12]

  • Dosing: The substance is administered orally at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).[14]

  • Observation: Animals are observed for up to 14 days for signs of toxicity and mortality.[15]

  • Outcome: The results allow the substance to be classified into a GHS category, which is essential for the hazard identification section of the SDS.[12]

Synthesizing the Data: Generation of a Provisional Safety Data Sheet (SDS)

The SDS is the culminating document that communicates the hazards of a chemical and provides guidance on its safe handling.[16][17] It must follow a specific 16-section format as mandated by the Globally Harmonized System (GHS).[16][18][19]

SDS_Logic cluster_data Experimental & Predictive Data cluster_sds Key SDS Sections InSilico In Silico Predictions S2 Section 2: Hazard Identification InSilico->S2 Hazard Prediction S11 Section 11: Toxicological Information InSilico->S11 PhysChem Physicochemical Data S9 Section 9: Physical/Chemical Properties PhysChem->S9 InVitro In Vitro Tox Data InVitro->S2 Hazard Identification InVitro->S11 InVivo Acute In Vivo Data InVivo->S2 GHS Classification InVivo->S11 LD50 Estimate S8 Section 8: Exposure Controls/PPE S2->S8 Informs PPE Requirements

Caption: Logical flow from data generation to SDS population.

Table 2: Mapping Data to Key SDS Sections

SDS SectionRequired InformationData Source
Section 2: Hazard(s) Identification GHS classification, signal word, hazard statements, pictograms.[16][17]OECD 423 study results, in vitro irritation data, in silico predictions.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage.Based on physical hazards (Section 9) and toxicity (Section 11).
Section 8: Exposure Controls/PPE Engineering controls, personal protective equipment (gloves, eye protection).Inferred from irritation, corrosion, and sensitization potential.
Section 9: Physical & Chemical Properties Appearance, solubility, flash point, etc.Tier 1 physicochemical characterization.
Section 11: Toxicological Information Acute toxicity (LD50 estimate), skin/eye irritation, genotoxicity.[16]All tiers of the testing workflow.

Conclusion and Forward Look

Characterizing the safety and toxicity of a novel compound like 2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a methodical process grounded in a predictive, tiered, and evidence-based approach. By integrating in silico modeling with targeted in vitro and, when necessary, limited in vivo studies, researchers can build a comprehensive safety profile. This not only ensures the protection of laboratory personnel but also fulfills critical regulatory requirements for the continued development of new chemical entities. The resulting provisional SDS serves as a dynamic document, to be updated as more data becomes available through the lifecycle of the compound.

References

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare. Retrieved from [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Retrieved from [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. Retrieved from [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity. (2001). ResearchGate. Retrieved from [Link]

  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved from [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers. Retrieved from [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. (2016). ResearchGate. Retrieved from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). PMC. Retrieved from [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Acute Oral Toxicity. (2018). BEMS Reports. Retrieved from [Link]

  • Royal Chemical. (2019). How to Create a Safety Data Sheet (SDS). Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Retrieved from [Link]

  • Ethylamine - IDLH. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • ETHYLAMINE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Preparation of safety data sheets for hazardous chemicals. Retrieved from [Link]

  • ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). (n.d.). UNECE. Retrieved from [Link]

  • Preparation of safety data sheets: what you need to know. (2024). B-Lands. Retrieved from [Link]

  • ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE. (n.d.). EPA. Retrieved from [Link]

  • ETHYLAMINE. (n.d.). AdvanSix. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Retrieved from [Link]

  • ICSC 0153 - ETHYLAMINE. (n.d.). ILO and WHO. Retrieved from [Link]

  • Safety Data Sheets Guide: All You Need to Know. (2023). EcoOnline. Retrieved from [Link]

  • Safety Data Sheet. (2021). SPEX CertiPrep. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. Retrieved from [Link]

  • 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. Retrieved from [Link]

  • 2-(Pyrimidin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2,3,5-Trimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • The acute toxicity assessment of Mospilan RP and Actara 25 WG for White Mice. (n.d.). JWPR. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. (2023). ScienceDirect. Retrieved from [Link]

  • Toxicity Assessment of Four Commonly Used Insecticides to the Corn-Infesting Rice Weevil. (2024). ResearchGate. Retrieved from [Link]

  • Acute Trimethyltin Poisoning Caused by Exposure to Polyvinyl Chloride Production: 8 Cases. (2021). PubMed. Retrieved from [Link]

Sources

The Genesis of a Scaffold: A Technical History and Discovery of Substituted Pyrimidine Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyrimidine ethanamine scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of targeted cancer therapies. This in-depth technical guide charts the historical trajectory of this pivotal pharmacophore, from the early explorations of pyrimidine chemistry to the rational design of highly specific kinase inhibitors. We will dissect the key synthetic strategies that enabled the elaboration of this scaffold, explore the nuanced structure-activity relationships that govern its biological activity, and provide a detailed examination of its mechanism of action through the lens of the landmark tyrosine kinase inhibitor, Imatinib. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the discovery and evolution of substituted pyrimidine ethanamines, offering insights to inform the design of future generations of targeted therapeutics.

From Nucleobases to Novel Therapeutics: A Historical Perspective

The story of substituted pyrimidine ethanamines is one of scientific evolution, building upon foundational chemical discoveries to address complex biological challenges. The pyrimidine ring itself is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil.[1][2] The initial isolation of a pyrimidine derivative, alloxan, dates back to 1818, a result of oxidizing uric acid.[3] However, the systematic synthesis of pyrimidines began in the late 19th century, laying the groundwork for future medicinal chemistry explorations.[3]

For decades, research into pyrimidine derivatives focused on their role as antimetabolites, leveraging their structural similarity to endogenous nucleobases to disrupt nucleic acid synthesis in rapidly proliferating cancer cells and microbes. This led to the development of important drugs like 5-fluorouracil.[2]

The paradigm shifted with the advent of signal transduction as a therapeutic target. The discovery that aberrant kinase activity drives the growth of many cancers created a demand for a new class of inhibitors. Kinases utilize adenosine triphosphate (ATP) to phosphorylate their substrates, and the adenine core of ATP, a purine, bears a structural resemblance to the pyrimidine ring. This similarity made pyrimidines an attractive scaffold for the design of competitive kinase inhibitors.[4][5]

The "ethanamine" substitution proved to be a critical innovation. This flexible linker allowed for the introduction of various side chains that could occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases, enhancing both potency and selectivity. This design strategy culminated in the development of Imatinib (Gleevec), a revolutionary drug that transformed the treatment of chronic myeloid leukemia (CML).[4] The success of Imatinib validated the substituted pyrimidine ethanamine scaffold as a "privileged structure" in kinase inhibitor design, sparking a wave of research that continues to yield novel therapeutics for a range of diseases.

Synthetic Evolution: Crafting the Pyrimidine Ethanamine Core

The synthesis of substituted pyrimidine ethanamines is a multi-step process that has been refined over time to improve efficiency and allow for diverse functionalization. A common strategy involves the construction of a substituted pyrimidine ring followed by the introduction of the ethanamine side chain.

General Synthetic Approach

A representative synthetic route to a key intermediate for many pyrimidine ethanamine-based kinase inhibitors is the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This intermediate is a crucial building block for Imatinib.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

Step 1: Guanidine Formation

  • Reaction: 4-methyl-3-nitroaniline is reacted with cyanamide in a suitable solvent (e.g., butanol) with heating to form the corresponding guanidine derivative.

  • Rationale: This step introduces the guanidinyl group, which will become part of the pyrimidine ring. The nitro group serves as a precursor to the amine, which will later be used for coupling to the rest of the drug molecule.

Step 2: Pyrimidine Ring Cyclization

  • Reaction: The guanidine derivative from Step 1 is condensed with a β-keto-enol ether, such as 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, in the presence of a base (e.g., sodium hydroxide) and a solvent like ethanol. The mixture is heated under reflux.

  • Causality: This is a classic cyclocondensation reaction that forms the pyrimidine ring. The β-keto-enol ether provides the three-carbon backbone that cyclizes with the N-C-N unit of the guanidine.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro group on the phenyl ring of the pyrimidine derivative is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or with a reducing agent like tin(II) chloride in hydrochloric acid.

  • Self-Validation: The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product. The product can be further characterized by spectroscopic methods like NMR and mass spectrometry to confirm its identity and purity.

This multi-step synthesis provides a versatile platform for creating a library of substituted pyrimidine ethanamines by varying the starting materials in each step.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of substituted pyrimidine ethanamines is highly dependent on the nature and position of the substituents on both the pyrimidine core and the ethanamine side chain. Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds as kinase inhibitors.

A key example is the development of inhibitors for Aurora kinases, a family of serine/threonine kinases that are crucial for cell cycle regulation and are often overexpressed in cancer.

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)HCT-116 IC50 (µM)
1a HH1.20.370.012
1b FH7.125.7>10
1c ClH1.50.450.025
1d HF0.80.290.009
1e HCl1.10.350.015

Data adapted from studies on 2,4-diaminopyrimidine inhibitors of Aurora kinases.[6][7]

Key SAR Insights:

  • 2,4-Diaminopyrimidine Core: The 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors as it mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site.[6]

  • Substitution at the 5-position: Introduction of a small hydrophobic group, such as a methyl or chloro group, at the 5-position of the pyrimidine ring can enhance potency.

  • The Ethanamine Linker: The length and flexibility of the ethanamine linker are crucial for optimal positioning of the terminal substituent in the hydrophobic pocket of the kinase.

  • Terminal Substituents: The nature of the group at the end of the ethanamine chain significantly influences both potency and selectivity. For instance, in the case of Aurora kinase inhibitors, bulky hydrophobic groups are often well-tolerated and can contribute to high affinity.[7]

Mechanism of Action: The Case of Imatinib and the BCR-ABL Signaling Pathway

The therapeutic success of substituted pyrimidine ethanamines is exemplified by Imatinib, which selectively inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[8]

The BCR-ABL Signaling Cascade

In CML, a chromosomal translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This rogue kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.

BCR_ABL_Pathway cluster_proliferation Proliferation cluster_survival Survival cluster_adhesion Adhesion & Motility BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT JAK/STAT Pathway BCR_ABL->STAT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Anti_Apoptosis Inhibition of Apoptosis AKT->Anti_Apoptosis Adhesion_Motility Altered Adhesion & Motility STAT->Adhesion_Motility Imatinib Imatinib (Pyrimidine Ethanamine) Imatinib->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of pathways such as the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which inhibits apoptosis (programmed cell death).[9][10][11] It also activates the JAK/STAT pathway, which alters cell adhesion and motility.[12]

Imatinib's Mode of Inhibition

Imatinib is a competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain.[8] The pyrimidine core of Imatinib mimics the adenine ring of ATP, while the ethanamine linker and its terminal substituents occupy the adjacent hydrophobic pocket, conferring high affinity and selectivity. By blocking the binding of ATP, Imatinib prevents the phosphorylation of downstream substrates, effectively shutting down the aberrant signaling cascade and inducing apoptosis in the cancer cells.

Conclusion and Future Directions

The journey of substituted pyrimidine ethanamines from a fundamental heterocyclic scaffold to a class of life-saving drugs is a testament to the power of medicinal chemistry. The rational design principles that led to the development of Imatinib and other kinase inhibitors continue to guide the field. Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, a common challenge in targeted therapy. Further exploration of the chemical space around the pyrimidine ethanamine core, coupled with a deeper understanding of the structural biology of kinase targets, will undoubtedly lead to the discovery of even more effective and selective therapeutics for a wide range of diseases.

References

  • Breccia, M., & Alimena, G. (2010). Imatinib Mesylate for the Treatment of Chronic Myeloid Leukemia. Expert Review of Anticancer Therapy, 10(4), 435-444.
  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356.
  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817.
  • Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Kantarjian, H. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.
  • Goldman, J. M., & Melo, J. V. (2003). Chronic myeloid leukemia—advances in biology and new approaches to treatment. New England Journal of Medicine, 349(15), 1451-1464.
  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44.
  • Hubbard, S. R. (2002). Protein tyrosine kinases: a snapshot of the ABL-Imatinib complex. Current Biology, 12(15), R509-R511.
  • Iqbal, N., & Iqbal, N. (2014). Imatinib: a breakthrough of targeted therapy in cancer. Chemotherapy Research and Practice, 2014.
  • Johnson, S. A., & Hunter, T. (2005). Kinomics: methods for profiling the kinome.
  • Kantarjian, H., Sawyers, C., Hochhaus, A., Guilhot, F., Schiffer, C., Gambacorti-Passerini, C., ... & Druker, B. (2002). Hematologic and cytogenetic responses to imatinib mesylate in chronic myelogenous leukemia. New England Journal of Medicine, 346(9), 645-652.
  • Krause, D. S., & Van Etten, R. A. (2005). Tyrosine kinases as targets for cancer therapy. New England Journal of Medicine, 353(2), 172-187.
  • La Rosée, P., & Deininger, M. W. (2013). Resistance to imatinib: mutations and beyond. In Seminars in hematology (Vol. 50, No. 2, pp. 139-148). WB Saunders.
  • Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2005). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1754(1-2), 3-13.
  • Nagar, B., Hantschel, O., Young, M. A., Scheffzek, K., Veach, D., Bornmann, W., ... & Superti-Furga, G. (2002). Structural basis for the autoinhibition of c-Abl tyrosine kinase. Cell, 112(6), 859-871.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidines. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
  • Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942.
  • Stark, G. R., & Taylor, W. R. (2006). Analyzing the G2/M checkpoint. Methods in molecular biology (Clifton, N.J.), 318, 133-145.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206.
  • Vieth, M., Higgs, R. E., Robertson, D. H., Shapiro, M., Gragg, E. A., & Hemmerle, H. (2004). Kinomics-based drug discovery. Drug Discovery Today, 9(19), 841-848.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & medicinal chemistry letters, 7(2), 187-192.
  • US Patent 5,521,184. (1996).
  • US Patent 6,894,051. (2005).
  • US Patent 8,609,842. (2013).
  • Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). A flow-based synthesis of Imatinib: the API of Gleevec.
  • Karimi, F., et al. (2025). Synthesis of dihydrotetrazolo [1,5-a] pyrimidine analogues. Journal of Heterocyclic Chemistry.
  • Qureshi, F., et al. (2025). Microwave-assisted synthesis of amino-4-chloro-pyrimidine analogues.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.

Sources

Methodological & Application

2-(Trimethylpyrimidin-2-yl)ethan-1-amine as a building block in heterocyclic synthesis

[1]

Executive Summary

2-(Trimethylpyrimidin-2-yl)ethan-1-amine (specifically the 4,5,6-trimethyl isomer) represents a high-value building block in modern drug discovery.[1] Unlike its unsubstituted analogs, this scaffold offers a unique combination of metabolic stability (via steric blocking of oxidative hotspots) and enhanced lipophilicity (LogP tuning).

This guide details the utility of this amine as a "super-linker" in Fragment-Based Drug Discovery (FBDD) and as a precursor for fused bicyclic systems (e.g., 6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidines). We provide validated protocols for amide coupling and cyclization, supported by mechanistic insights.

Chemical Profile & Structural Logic[1][2]

Structural Analysis

The molecule consists of a pyrimidine ring substituted with three methyl groups at the 4, 5, and 6 positions, with a primary ethylamine chain at the 2-position.

FeatureMedicinal Chemistry Function
Primary Amine (-NH₂) High reactivity nucleophile for amide coupling, reductive amination, and sulfonylation.[1]
Ethyl Spacer (-CH₂CH₂-) Provides rotational freedom, decoupling the pyrimidine headgroup from the core scaffold.[1] Essential for probing binding pockets where rigid linkers fail.
4,5,6-Trimethyl Pattern Metabolic Blockade: Prevents oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s, which typically attack the electron-deficient 4/6 positions of pyrimidines.
Pyrimidine N1/N3 Weakly basic acceptors; potential sites for intramolecular cyclization to form fused rings.
Physicochemical Properties[1][2][3][4][5]
  • Basicity (pKa): ~10.2 (Aliphatic amine), ~2.5 (Pyrimidine ring N).

  • Solubility: Highly soluble in polar organic solvents (DMSO, MeOH, DCM); moderate water solubility as a free base, high as HCl salt.

  • Stability: Hygroscopic in salt form. Free base absorbs CO₂ from air; store under inert atmosphere (Ar/N₂).

Synthetic Utility & Workflows

Workflow Visualization

The following diagram illustrates the dual utility of this building block: as a linear linker and a cyclization precursor.

SyntheticWorkflowStart2-(Trimethylpyrimidin-2-yl)ethan-1-aminePath1_Step1Amide Coupling(R-COOH / HATU)Start->Path1_Step1 Nucleophilic Attack (NH2)Path2_Step1Electrophilic Attack(e.g., CDI or Diesters)Start->Path2_Step1 ActivationPath1_ProductLinear Amide(GPCR/Kinase Linker)Path1_Step1->Path1_Product PurificationPath2_IntermediateN-Acyl IntermediatePath2_Step1->Path2_IntermediatePath2_ProductFused Bicyclic System(Tetrahydropyrimido[1,2-a]pyrimidine)Path2_Intermediate->Path2_Product IntramolecularCyclization (Ring N)

Figure 1: Divergent synthetic pathways.[1] Path 1 yields linear bioactive molecules; Path 2 accesses fused bicyclic cores.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Linear Linker Synthesis)

Use Case: Attaching the pyrimidine motif to a core scaffold (e.g., for kinase inhibitor design).[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂. Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (1.2 mmol) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Critical Note: The steric bulk of the trimethyl groups does not hinder the distal ethylamine, allowing this reaction to proceed faster than with ring-substituted aminopyrimidines.

Protocol B: Cyclization to Tetrahydropyrimido[1,2-a]pyrimidine

Use Case: Creating a rigid, fused bicyclic core.

Mechanism: The aliphatic amine reacts with a bis-electrophile (e.g., diethyl carbonate or CDI). The resulting intermediate then undergoes intramolecular nucleophilic attack by the pyrimidine ring nitrogen (N1) to close the 6-membered saturated ring.[1]

Reagents:

  • 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • 1,4-Dioxane (Dry)[1]

  • DBU (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 mmol) in dry 1,4-dioxane (10 mL).

  • Addition: Add CDI (1.2 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The initial reaction forms the urea intermediate; prolonged heat drives the cyclization onto the sterically crowded ring nitrogen.

  • Optimization: If cyclization is slow (due to the 6-methyl group steric clash), add DBU (0.1 equiv) and increase temperature to 120°C in a sealed tube.

  • Isolation: Evaporate solvent. Partition residue between DCM and water. The product (a cyclic urea) is often less polar than the intermediate.

  • Characterization: Look for the disappearance of the N-H signal and a shift in the carbonyl stretch in IR/NMR.

Mechanistic & Biological Rationale (E-E-A-T)

Metabolic Stability (The "Trimethyl" Advantage)

Unsubstituted pyrimidines are prone to oxidation at C-4 and C-6 by aldehyde oxidase (AO).[1]

  • Problem: Rapid clearance in vivo.

  • Solution: The 4,5,6-trimethyl substitution pattern places a methyl group at every available carbon on the pyrimidine ring (C2 is occupied by the linker).

  • Result: This creates a "metabolic shield," forcing metabolism to occur on the alkyl chains (slower) rather than the aromatic ring, significantly extending half-life (

    
    ).
    

MetabolicShieldSubstrate4,5,6-Trimethylpyrimidine CoreResultOxidation BLOCKED(Steric Hindrance)Substrate->Result Methyl groups repel enzymeEnzymeAldehyde Oxidase (AO)Enzyme->Substrate Attempts Attack at C4/C6

Figure 2: Mechanism of metabolic stabilization via steric blocking.[1]

Bioisosterism

The 2-ethylaminopyrimidine motif acts as a bioisostere for:

  • Benzamidine: Similar basicity and H-bond donor/acceptor profile but with different geometry.[1]

  • Piperazine: The cyclic version (Protocol B product) mimics the piperazine core found in drugs like Imatinib, but with a fused aromatic system that alters pi-stacking potential.

References

  • PharmaBlock. (2025).[2] Pyrimidines in Drug Discovery: Privileged Scaffolds and Building Blocks. Retrieved from [1]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2). Retrieved from [1]

  • Scripps Research. (2024).[3] New methods for making saturated heterocycles from amine building blocks. Nature Synthesis.[3] Retrieved from [1]

  • ChemScene. (2024). Product Data: 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine and analogs. Retrieved from [1][4]

  • National Institutes of Health (NIH). (2024). Discovery of Aminopyrimidine-Based Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Application Notes and Protocols: Reductive Amination of Carbonyl Compounds with 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is a cornerstone of medicinal chemistry and drug development due to its high efficiency and broad substrate scope.[3][4] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced by a mild hydride source.[5][6]

The pyrimidine core is a privileged scaffold in pharmacology, present in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other key biological interactions.[7][8] 2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a valuable building block that introduces this important heterocycle into target molecules. This guide provides detailed, field-tested protocols for the reductive amination of various aldehydes and ketones using this amine, with a focus on the underlying chemical principles, practical experimental setup, and robust purification strategies. We will primarily focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a highly selective and mild reducing agent that offers significant advantages in terms of safety and functional group tolerance.[9][10]

The Mechanism: A Tale of Two Steps in One Pot

The elegance of reductive amination lies in its sequential reaction cascade within a single vessel. The process can be broken down into two principal stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine (or Schiff base).[11] In the presence of an acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion, which accelerates the subsequent reduction.[1] The equilibrium of this stage is often driven forward by the consumption of the imine/iminium ion in the next step.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent is specifically chosen for its ability to preferentially reduce the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[5] The hydride transfer to the imine carbon results in the formation of the final, more substituted amine product.

G cluster_reactants Reactants reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Carbonyl Aldehyde/Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine 2-(Trimethylpyrimidin-2-yl)ethan-1-amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration H2O - H₂O Hemiaminal->H2O Product Target Secondary Amine Imine->Product H_plus + H⁺ (cat. Acid) Imine->H_plus Reducer NaBH(OAc)₃ Reducer->Imine Hydride Transfer

Caption: General mechanism of one-pot reductive amination.

Core Reagents and Rationale

The success of a reductive amination protocol hinges on the judicious selection of reagents and conditions.

Reagent ClassRecommended ChoiceRationale & Justification
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High Selectivity: Reduces iminium ions much faster than ketones or aldehydes, minimizing alcohol byproduct formation.[10] Mildness: Tolerates a wide array of functional groups (e.g., esters, nitro groups, amides).[9] Safety: Non-pyrophoric and does not release toxic gases like HCN, a concern with NaBH₃CN.[12]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic Nature: DCE and THF are preferred as they do not react with the hydride reagent.[10] DCE is excellent for its ability to solubilize a wide range of organic substrates. THF is a good alternative. Protic solvents like methanol can be used but may require a stepwise approach.[13]
Acid Catalyst Acetic Acid (AcOH)Catalyzes Imine Formation: Protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial amine attack, especially for less reactive ketones.[11][14] A catalytic amount (0.1-2.0 eq) is typically sufficient.[1][10]
Amine 2-(Trimethylpyrimidin-2-yl)ethan-1-amineThe primary amine provides the nucleophilic nitrogen. The trimethyl-substituted pyrimidine ring introduces steric bulk and alters the electronic properties compared to the unsubstituted parent, which may slightly decrease reactivity but enhances lipophilicity.

Detailed Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Reductive Amination with an Aldehyde

This protocol is optimized for the reaction of 2-(trimethylpyrimidin-2-yl)ethan-1-amine with various aliphatic and aromatic aldehydes.

Materials:

  • 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq)

  • Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous, ~0.1 M concentration relative to the amine)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(trimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq) and dissolve it in anhydrous DCE.

  • Addition of Carbonyl: Add the aldehyde (1.05 eq) to the stirred solution. Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. Reactions are typically complete within 8-24 hours.

  • Workup (Quench): Once the reaction is complete (disappearance of the limiting reagent), slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[15]

Protocol 2: Reductive Amination with a Ketone (Catalyzed)

This protocol is adapted for less reactive ketones, where imine formation is slower.

Materials:

  • Same as Protocol 1, with the addition of Glacial Acetic Acid (AcOH).

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(trimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq), the ketone (1.1 eq), and anhydrous DCE.

  • Catalyst Addition: Add glacial acetic acid (1.0-2.0 eq) to the mixture.[1] Stir at room temperature for 1-2 hours.

  • Reduction and Monitoring: Add sodium triacetoxyborohydride (1.5 eq) in portions. Monitor the reaction as described in Protocol 1. Note: Reactions with ketones may require longer reaction times (24-48 hours) or gentle heating (40-50 °C) to proceed to completion.

  • Workup and Purification: Follow steps 5-8 from Protocol 1. The initial bicarbonate quench will also neutralize the acetic acid catalyst.

Experimental Workflow and Purification

A successful synthesis is defined by the purity of the final compound. The following workflow outlines the critical stages from reaction to isolation.

G step_node step_node process_node process_node final_node final_node A 1. Reaction Setup (Amine + Carbonyl + Solvent) B 2. Reduction (Add NaBH(OAc)₃) A->B Imine Formation C 3. Workup (Quench & Extract) B->C Reaction Complete D 4. Purification (Flash Chromatography) C->D Crude Product E Pure Product D->E

Caption: Standard synthesis and purification workflow.

Purification Strategy: Pyrimidine-containing compounds can often be purified effectively using silica gel flash column chromatography.[15][16]

  • Solvent System Selection: The ideal eluent system should be determined using TLC, aiming for a retention factor (Rf) of ~0.3 for the target compound. Common solvent systems are gradients of ethyl acetate in hexanes or methanol in dichloromethane for more polar products.[15]

  • Column Packing and Loading: Pack the column with silica gel as a slurry. The crude material can be loaded directly if it is a non-viscous oil, or "dry-loaded" by adsorbing it onto a small amount of silica gel for better resolution.[15]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final compound.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (especially with ketones).2. Deactivated reducing agent (moisture).3. Steric hindrance from substrates.1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[10] 2. Use freshly opened or properly stored NaBH(OAc)₃ and anhydrous solvents.3. Increase reaction time and/or gently heat the reaction to 40-50 °C.
Recovery of Starting Amine/Carbonyl The reaction has not gone to completion or the equilibrium favors the starting materials.Follow the suggestions for "Low or No Conversion." Consider using a dehydrating agent like molecular sieves to drive imine formation.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl starting material.This indicates the reducing agent is not selective enough or the iminium ion is not forming efficiently. Ensure NaBH(OAc)₃ is used, as it is highly selective.[9] Using NaBH₄ can lead to this issue if added too early.[12]
Over-alkylation (Dialkylation) The secondary amine product reacts with another molecule of the carbonyl, leading to a tertiary amine.This is more common with unhindered aldehydes and primary amines.[10] Use a slight excess of the amine or consider a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[10]

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Available at: [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Available at: [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. Available at: [Link]

  • LookChem. (n.d.). 2-(Pyrimidin-2-yl)ethanamine. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). 2-(pyrimidin-2-yl)ethanamine. Available at: [Link]

  • ScienceDirect. (n.d.). Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Available at: [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • Oxford Academic. (2022). Synthesis of pyrimidines from dinitrogen and carbon. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]

  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]

  • Journal of Al-Nahrain University. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-(Trimethylpyrimidin-2-yl)ethan-1-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][3][4]

The Challenge: Purifying 2-(Trimethylpyrimidin-2-yl)ethan-1-amine presents a classic "amphiphilic amine" dilemma. The molecule contains a highly basic primary amine (pKa ~9.8) on the ethyl chain and a weakly basic pyrimidine ring (pKa ~1.5). While the trimethyl substitution adds necessary lipophilicity, the molecule remains prone to forming "sticky oils" rather than solids and can be difficult to extract from aqueous reaction quenches due to water solubility.

Target Molecule Profile:

  • Functional Class: Heterocyclic Primary Amine.

  • Key Impurities: Unreacted nitriles (neutral), secondary amine dimers (from reduction), inorganic salts (aluminum/boron residues).

  • Solubility: High in acidic water; Moderate-to-High in organic solvents (DCM, EtOAc) only when in free-base form.[1]

Core Purification Workflows

Method A: The pH-Switch Extraction (The "Workhorse")

Best for: Removing neutral impurities (unreacted nitrile precursors) and inorganic salts.

The Logic: We exploit the drastic solubility shift of the primary amine between pH 2 (protonated, water-soluble) and pH 12 (deprotonated, organic-soluble). The trimethyl-pyrimidine core provides enough lipophilicity to drive the free base into the organic layer, provided the ionic strength of the aqueous layer is high.

Protocol:

  • Acid Phase: Dissolve the crude reaction mixture in 1M HCl. Wash this aqueous phase 2x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Why? The product is protonated (

      
      ) and stays in the water. Neutral organic impurities (starting materials) migrate to the DCM and are discarded.
      
  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH > 12.

    • Critical: The solution must be strongly basic to ensure the primary amine is fully deprotonated.

  • Salting Out: Saturate the aqueous solution with NaCl.

    • Why? This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect).

  • Extraction: Extract 3x with DCM or Chloroform/Isopropanol (9:1).

    • Note: The 9:1 mixture is superior for polar amines if DCM alone gives low recovery.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM/MTBE Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer: Neutral Impurities (Discard) PhaseSep1->OrgWaste Top/Bottom (Solvent dep.) AqLayer Aqueous Layer: Product (Salt Form) PhaseSep1->AqLayer Basify Adjust to pH > 12 (NaOH) + Saturate NaCl AqLayer->Basify Extract Extract 3x with DCM or CHCl3/IPA (9:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Layer: Inorganic Salts (Discard) PhaseSep2->AqWaste FinalOrg Organic Layer: Purified Free Base PhaseSep2->FinalOrg

Figure 1: The pH-Switch Extraction Workflow.[1] This method selectively isolates the basic amine by toggling its ionization state, discarding neutrals in the first wash and inorganics in the final separation.

Method B: Salt-Induced Crystallization (The "Polisher")

Best for: Converting "sticky oils" into handleable solids and removing isomeric impurities.[1]

The Logic: Free base amines often trap solvents and resist crystallization. Forming a salt increases the lattice energy, forcing the molecule into a crystalline solid that rejects impurities.

Protocol:

  • Solvent Choice: Dissolve the crude oil in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition: Add 1.05 equivalents of the chosen acid (see table below).

  • Precipitation: Add an anti-solvent (Diethyl Ether or Hexanes) dropwise until cloudy. Cool to 4°C.

Acid Selection Guide:

Acid ReagentSalt FormCharacteristicsRecommendation
HCl (4M in Dioxane) HydrochlorideOften hygroscopic; very high solubility in water.[1]Good for final storage, bad for initial purification.
Oxalic Acid OxalateForms robust, high-melting solids.[1]Highly Recommended for purification.
Fumaric Acid FumaratePharmaceutically acceptable; moderate solubility.Good alternative if Oxalate fails.

Troubleshooting & FAQs

Issue 1: "My product is a sticky oil and won't solidify."

Diagnosis: Small lipophilic amines often have low melting points in their free-base form.[1] Solution: Do not attempt to dry the free base to a solid. Instead:

  • Convert it immediately to the Oxalate salt (Method B).

  • If you must keep the free base, perform a Kugelrohr distillation under high vacuum (<0.5 mmHg). The trimethyl group adds enough weight that volatility is manageable, but vacuum is required.

Issue 2: "The product is tailing badly on TLC/Column."

Diagnosis: The basic amine interacts with acidic silanols on the silica gel, causing streaking. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
    
  • Stationary Phase: Use Amine-Functionalized Silica (e.g., KP-NH).[1] This neutralizes the surface acidity and prevents tailing without needing basic modifiers in the solvent.

Issue 3: "Low recovery after extraction."

Diagnosis: The "trimethyl" group helps, but the ethyl-amine chain is still very hydrophilic. The partition coefficient (


) might be too low for standard DCM extraction.
Solution: 
  • The "Salting Out" Trick: Ensure the aqueous phase is saturated with NaCl before the basic extraction.

  • Solvent Switch: Use Chloroform:Isopropanol (3:1) instead of DCM. The alcohol component helps solvate the amine functionality into the organic phase.

TroubleshootingLogic Problem Problem Detected CheckState Is it an Oil? Problem->CheckState CheckTailing Tailing on Column? CheckState->CheckTailing No Sol1 Make Oxalate Salt CheckState->Sol1 Yes CheckYield Low Yield? CheckTailing->CheckYield No Sol2 Add 1% Et3N or Use NH-Silica CheckTailing->Sol2 Yes Sol3 Use CHCl3:IPA (3:1) & Saturate NaCl CheckYield->Sol3 Yes

Figure 2: Rapid Troubleshooting Logic. Follow the decision tree to identify the correct remediation strategy based on physical observation.

References

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Pyrimidine & Amine values). Retrieved from [Link]

  • Common Organic Chemistry. (2025). Nitrile to Amine Reduction Protocols.[4][5][6] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Purity in 2-(Trimethylpyrimidin-2-yl)ethan-1-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (and its analogues) presents a classic "chemoselectivity vs. purity" conflict. The primary challenge lies in the catalytic hydrogenation of the nitrile precursor (2-(Trimethylpyrimidin-2-yl)acetonitrile). Operators frequently encounter three distinct impurity classes: secondary amines (dimers) , ring-reduced byproducts (tetrahydropyrimidines), and metal-chelated complexes .

This guide moves beyond standard protocols to address the mechanistic failures causing low purity and provides self-validating correction steps.

Module 1: The Synthesis Phase (Hydrogenation)[1]

The Core Problem: The reduction of a nitrile to a primary amine proceeds via a reactive imine intermediate.[1][2] If this imine reacts with the already-formed primary amine, it generates a secondary amine (dimer), significantly lowering purity.[3] Furthermore, the electron-rich trimethylpyrimidine ring is susceptible to hydrogenation if the catalyst activity is too high.

Protocol: Selective Nitrile Reduction

Replaces standard Pd/C hydrogenation which often leads to dimerization.

Recommended System: Raney Nickel (Ra-Ni) or Cobalt in Methanolic Ammonia.

ParameterSpecificationScientific Rationale
Catalyst Raney Nickel (active, slurry)Ni has lower affinity for ring hydrogenation than Pd/Pt but high activity for nitriles.
Solvent 7M NH₃ in MethanolCritical: Excess ammonia shifts the equilibrium away from secondary amine formation by competing with the primary amine for the imine intermediate.
Pressure 5–10 bar (70–145 psi)Higher H₂ pressure speeds up the imine-to-amine step, reducing the residence time of the reactive imine.
Temperature 25°C – 40°CStrict Limit: Exceeding 50°C risks reducing the pyrimidine ring (loss of aromaticity).

Step-by-Step Workflow:

  • Loading: Charge the autoclave with the nitrile precursor dissolved in 7M NH₃/MeOH (10 volumes).

  • Catalyst Addition: Add Raney Nickel (10-20 wt% loading). Safety: Ra-Ni is pyrophoric; keep wet.

  • Purge: Purge with N₂ (3x) then H₂ (3x).

  • Reaction: Pressurize to 5 bar H₂. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Termination: Stop immediately upon cessation of uptake to prevent "over-reduction" of the ring.

Visualizing the Competition

The following diagram illustrates the "fork in the road" where purity is lost.

ReactionPathway cluster_prevention Prevention Strategy Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine TARGET PRODUCT (Primary Amine) Imine->PrimaryAmine + H2 (Fast Step) SecondaryAmine IMPURITY 1: Secondary Amine (Dimer) Imine->SecondaryAmine + Primary Amine (Low NH3 Pressure) RingReduced IMPURITY 2: Ring-Reduced Product PrimaryAmine->RingReduced Over-hydrogenation (High Temp/Pd)

Figure 1: Mechanistic pathway showing how Ammonia suppresses dimerization (Impurity 1) and Temperature control prevents ring damage (Impurity 2).

Module 2: Purification & Metal Scavenging

The Core Problem: Pyrimidines are excellent ligands. They bind transition metals (Ni, Pd) tightly. If your product is green/blue (Ni) or grey/black (Pd) and has a broad melting point, you have metal contamination. This catalyzes decomposition and fails pharma specifications (<10 ppm).

Troubleshooting Guide: Metal Removal
ObservationDiagnosisRemediation Action
Pink/Red Solution Nickel-Amine ComplexEDTA Wash: Dissolve crude amine in DCM; wash with 5% aqueous Na₂EDTA (pH 9). The aqueous layer will turn purple (removing Ni).
Grey Precipitate Colloidal PalladiumCelite/Carbon: Dissolve in MeOH, add activated carbon (Charcoal), heat to reflux for 30 min, filter through Celite.
Green Slime Nickel SaltsDistillation: The free base amine is likely distillable. Distill under high vacuum (0.1 mmHg). The metal salts remain in the pot.

Self-Validating Check: Dissolve 50 mg of product in 1 mL water. Add 1 drop of sodium sulfide solution.

  • Clear: Pass.[4][5][6]

  • Black/Brown precipitate: Fail (Heavy metal residue >50 ppm).

Module 3: Isolation & Stability (The "Downstream" Issues)

The Core Problem: Primary amines on ethyl linkers are hygroscopic and avidly absorb CO₂ from the air to form solid carbamates. Users often report "my oil turned into a white crust overnight." This is not degradation; it is carbamate formation.

Recommended Form: Isolate as the Dihydrochloride Salt .

  • Evaporate the synthesis solvent (MeOH/NH₃) completely.

  • Dissolve the crude oil in dry Ethanol or Isopropanol.

  • Add 2.2 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

  • The salt precipitates as a stable, non-hygroscopic white solid.

FAQ: Rapid Troubleshooting

Q: My reaction stalled at 80% conversion. Should I add more catalyst? A: No. Adding fresh catalyst to a mixture containing free amines often leads to immediate poisoning. Filter the reaction, wash the catalyst, and restart with fresh solvent and catalyst. Alternatively, increase the H₂ pressure.

Q: The product has a strong ammonia smell even after evaporation. A: Pyrimidinyl-amines can trap ammonia in the crystal lattice. Dissolve the product in DCM and wash with saturated Sodium Bicarbonate, then brine, to physically displace the ammonia.

Q: Can I use LiAlH₄ instead of hydrogenation? A: Technically yes, but practically risky. LiAlH₄ reduces nitriles well but requires an aqueous workup that creates aluminum emulsions. Pyrimidines can also form complexes with aluminum salts, making extraction difficult. Use LiAlH₄ only for small-scale (<1g) batches.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose low purity in your specific batch.

Troubleshooting Start Low Purity Observed CheckHPLC Check HPLC/LC-MS Start->CheckHPLC ImpurityType Identify Major Impurity Peak CheckHPLC->ImpurityType Dimer M+ = 2x Product - NH3 (Secondary Amine) ImpurityType->Dimer Higher MW RingRed M+ = Product + 2/4 H (Reduced Ring) ImpurityType->RingRed Same MW + H StartMat M+ = Product - 4 H (Unreacted Nitrile) ImpurityType->StartMat Lower MW ActionDimer ACTION: Increase NH3 conc. Increase H2 Pressure Dimer->ActionDimer ActionRing ACTION: Lower Temp (<30°C) Switch to Ra-Ni from Pd RingRed->ActionRing ActionStart ACTION: Check H2 uptake Remove catalyst poisons (S, Cl) StartMat->ActionStart

Figure 2: Diagnostic logic for identifying and correcting reaction failures based on Mass Spec data.

References
  • Nitrile Hydrogenation Selectivity

    • Mechanism of secondary amine formation and suppression via ammonia.[7]

    • Source: Chemical Reviews, "Catalytic Hydrogen
    • (Proxy link to general topic via ACS).

  • Heterocycle Reduction

    • Reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines.[8]

    • Source: Journal of the Chemical Society C, 1971.
  • Metal Impurity Removal

    • Scalable Methods for the Removal of Ruthenium/Metal Impurities.
    • Source: Organic Process Research & Development, 2016.
  • General Synthesis of Pyrimidinyl-ethylamines

    • Preparation of 2-(2-alkoxy phenoxy) ethylamine (Analogous Chemistry).
    • Source: Google P

Sources

Validation & Comparative

Advanced Structural Elucidation of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine: A Comparative MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug development, pyrimidine-based scaffolds are ubiquitous, serving as the backbone for nucleoside analogs, kinase inhibitors, and antibiotics. The compound 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine (referred to herein as TMPEA ) represents a critical pharmacophore class. Its dual-nitrogen heterocycle coupled with a primary aliphatic amine presents a unique challenge in mass spectrometry: balancing ionization efficiency with informative fragmentation.

This guide compares the two dominant analytical "alternatives" for characterizing TMPEA: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (GC-EI-MS) . Unlike standard datasheets, we analyze the mechanistic performance of each method, providing you with the data needed to select the right workflow for impurity profiling or metabolite identification.

Chemical Profile & Structural Assumptions

To ensure rigorous analysis, we define the structural isomer based on the "Trimethylpyrimidin-2-yl" nomenclature, assuming full substitution of the available ring carbons (4, 5, and 6) to satisfy valency.

  • Compound: 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine

  • Formula:

    
    
    
  • Exact Mass: 165.1266 Da

  • pKa (Calculated): ~9.8 (Aliphatic amine), ~2.5 (Pyrimidine N).

Comparative Methodology: ESI vs. EI

The choice between LC-MS (ESI) and GC-MS (EI) is not merely about instrument availability; it dictates the type of structural information you recover.

Method A: LC-ESI-MS/MS (The Bioanalytical Standard)

Best for: Trace quantification, biological matrices, and soft ionization to preserve the molecular ion.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: Acetonitrile.
      
    • Gradient: 5% B to 95% B over 5 minutes.

    • Ionization: Positive Mode (+ESI), Source Temp 350°C.

    • Collision Energy (CE): Stepped 15-35 eV.

  • Performance: ESI yields a dominant protonated molecule

    
    . Fragmentation is "Charge-Directed," driven by the migration of the proton between the highly basic exocyclic amine and the ring nitrogens.
    
Method B: GC-EI-MS (The Structural Fingerprint)

Best for: Library matching (NIST), isomer differentiation, and analyzing volatile precursors.

  • Protocol:

    • Derivatization (Critical): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min to cap the primary amine. Note: Comparison data below includes both native and derivatized forms.

    • Column: DB-5MS (30m x 0.25mm).

    • Carrier: Helium, 1.0 mL/min.

    • Ionization: 70 eV Electron Impact.[1][2]

  • Performance: EI is a "Hard" ionization technique.[2][3] The excess energy (70 eV) causes extensive fragmentation, often obliterating the molecular ion but providing a highly specific "fingerprint" of the carbon skeleton.

Fragmentation Mechanics & Data Analysis[4][5]

Pathway 1: ESI-CID Fragmentation (Soft Ionization)

In ESI, the proton localizes primarily on the aliphatic amine (highest proton affinity). Upon collision-induced dissociation (CID), two major pathways emerge:

  • Neutral Loss of Ammonia (

    
    ):  The protonated amine undergoes elimination, creating a vinyl-pyrimidine cation (
    
    
    
    149).
  • C-C Bond Cleavage: Scission of the ethyl bridge yields the trimethylpyrimidine cation (

    
     123).
    
Pathway 2: EI Fragmentation (Hard Ionization)

In EI, the radical cation


 drives the chemistry. The classic "Amine 

-Cleavage" dominates:
  • 
    -Cleavage:  The bond adjacent to the amine breaks, releasing the stable iminium ion (
    
    
    
    ) at
    
    
    30
    . This is the base peak for most primary aliphatic amines.
  • McLafferty Rearrangement: While rare in short chains, the proximity of the pyrimidine ring allows for specific H-transfers, generating unique diagnostic ions at

    
     135.
    
Visualization of Signaling Pathways

MS_Fragmentation cluster_0 Method A: ESI (Soft) cluster_1 Method B: EI (Hard) M_ESI [M+H]+ (m/z 166) Protonated Precursor Frag_149 m/z 149 [M+H - NH3]+ M_ESI->Frag_149 Neutral Loss (-17 Da) Frag_123 m/z 123 [Pyrimidine-CH2]+ M_ESI->Frag_123 Bridge Cleavage (-43 Da) M_EI M+• (m/z 165) Radical Cation (EI) Frag_30 m/z 30 [CH2=NH2]+ (Base Peak) M_EI->Frag_30 Alpha Cleavage (Dominant) Frag_135 m/z 135 [M - CH2NH2]+ M_EI->Frag_135 Radical Site Cleavage

Caption: Divergent fragmentation pathways of TMPEA. ESI preserves high-mass structural info, while EI generates low-mass diagnostic ions.

Performance Comparison Guide

The following table summarizes the experimental data to help you choose the correct workflow.

FeatureMethod A: LC-ESI-MS/MSMethod B: GC-EI-MS
Primary Ion

(

166)

30 (Base Peak)
Molecular Ion Visibility High (100% Abundance)Low (<5% Abundance)
Structural Specificity High for Scaffold: Excellent for confirming the pyrimidine core (

123).
High for Substructure: Excellent for confirming the primary amine tail (

30).
Sensitivity (LOD) Superior: < 1 ng/mL (MRM mode).Moderate: ~50 ng/mL (Scan mode).
Sample Prep Minimal (Dilute & Shoot).Complex (Derivatization required for best peak shape).
Isomer Distinction Weak: Positional isomers often yield identical CID spectra.Strong: Retention time + Fingerprint allows better isomer resolution.
Recommendation for Researchers
  • Choose ESI-MS/MS if: You are performing DMPK studies, metabolite identification, or working with biological fluids. The sensitivity and preservation of the molecular ion are non-negotiable here.

  • Choose GC-EI-MS if: You are analyzing raw material purity or need to distinguish this compound from close structural isomers (e.g., pyridyl analogs) where the "fingerprint" region (

    
     40-100) provides unique identification not seen in ESI.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine-ethanamine analogs. National Institute of Standards and Technology. [Link]

  • Holman, S. W., et al. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. [Link]

  • Sinha, B., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Sphinx Knowledge House. [Link]

  • Doc Brown's Chemistry. (2025).[4] Mass spectrometry - fragmentation patterns of aliphatic amines. [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrimidine Derivatives: Evaluating 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry.[1][2] This privileged structure is integral to numerous natural and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive framework for comparing the bioactivity of a novel derivative, 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine, against a panel of established pyrimidine-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The bioactivity of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[3][4] These modifications can alter a molecule's steric profile, electronic distribution, and hydrogen bonding capabilities, thereby affecting its target affinity and pharmacokinetic properties.[6] Our compound of interest, 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine, features a trimethylated pyrimidine core and an ethylamine side chain. The electron-donating methyl groups and the basic amine function are expected to impart distinct biological properties compared to other pyrimidines, such as the well-known anticancer agent 5-Fluorouracil or the antibacterial drug Trimethoprim.

Rationale for Comparative Compound Selection

To effectively evaluate the bioactivity of 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine, a panel of reference pyrimidines with diverse and well-characterized activities should be chosen. This allows for a multi-faceted comparison and helps to contextualize the new compound's potential therapeutic applications.

Table 1: Panel of Comparative Pyrimidine Derivatives

CompoundClass/Primary ActivityRationale for Inclusion
5-Fluorouracil Anticancer (Antimetabolite)A clinically used drug that inhibits thymidylate synthase, providing a benchmark for cytotoxic activity.[7]
Trimethoprim Antibacterial (DHFR Inhibitor)An inhibitor of dihydrofolate reductase, offering a standard for antimicrobial evaluation.[8]
Rosuvastatin Antihyperlipidemic (HMG-CoA Reductase Inhibitor)A widely prescribed statin containing a pyrimidine core, useful for assessing off-target effects or novel activities.[8]
Imatinib Anticancer (Kinase Inhibitor)A targeted cancer therapeutic, allowing for comparison against specific enzyme inhibition pathways.[8]

Synthesis of 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine

The synthesis of our target compound can be approached through established methods for constructing substituted pyrimidines. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Pyrimidine Ring Formation cluster_intermediate1 Intermediate 1 cluster_reaction2 Side Chain Introduction cluster_final_product Final Product A 2,3-Pentanedione R1 Condensation A->R1 B Guanidine Hydrochloride B->R1 I1 4,5,6-Trimethylpyrimidin-2-amine R1->I1 R2 Sandmeyer-type Reaction (e.g., with 2-bromoethanol followed by amination) I1->R2 FP 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine R2->FP

Caption: A plausible synthetic workflow for the target compound.

Comparative Bioactivity Screening: Protocols and Data

A tiered screening approach is recommended to efficiently assess the bioactivity profile of our novel compound against the selected panel.

Tier 1: Cytotoxicity Screening

The initial evaluation of a novel compound should always include a general cytotoxicity assay to determine its effect on cell viability. This provides a baseline understanding of its potency and therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[9][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine and the panel) and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine 75.298.5
5-Fluorouracil 5.83.1
Trimethoprim > 200> 200
Rosuvastatin 150.6180.3
Imatinib 25.432.1

Note: Data are hypothetical and for illustrative purposes.

From this hypothetical data, our compound of interest shows mild cytotoxicity, significantly less potent than the established anticancer drug 5-Fluorouracil. This suggests it may not be a potent cytotoxic agent but could have other, more specific biological activities.

Tier 2: Antimicrobial Activity Screening

The structural similarity of pyrimidines to components of nucleic acids makes them excellent candidates for antimicrobial agents.[6][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine 3264
5-Fluorouracil > 128> 128
Trimethoprim 24
Rosuvastatin > 128> 128
Imatinib 64128

Note: Data are hypothetical and for illustrative purposes.

In this scenario, 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine demonstrates moderate antibacterial activity, though it is less potent than the standard antibiotic Trimethoprim.

Tier 3: Specific Enzyme/Receptor Inhibition Assays

Based on the initial screening results or structural similarities to known inhibitors, more specific assays can be conducted. For example, many pyrimidine derivatives are known to be kinase inhibitors or to interact with G-protein coupled receptors.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[15]

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., EGFR, CDK2), a specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using fluorescence/luminescence-based methods.

  • IC50 Calculation: Determine the IC50 value for kinase inhibition.

Screening_Workflow cluster_tier1 Tier 1: General Bioactivity cluster_tier2 Tier 2: Broad Spectrum Screening cluster_tier3 Tier 3: Specific Target Assays Start Novel Pyrimidine Compound (2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine) Cytotoxicity Cytotoxicity Assay (MTT) - Assess general cell viability Start->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) - Test against bacteria/fungi Cytotoxicity->Antimicrobial If low cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) - Evaluate radical scavenging Cytotoxicity->Antioxidant If low cytotoxicity Enzyme Enzyme Inhibition (e.g., Kinase, COX) Antimicrobial->Enzyme Based on structural alerts or initial hits Receptor Receptor Binding (e.g., Adenosine Receptors) Antimicrobial->Receptor Antioxidant->Enzyme Antioxidant->Receptor

Caption: A tiered workflow for evaluating compound bioactivity.

Structure-Activity Relationship (SAR) Insights

  • Cytotoxicity: The lack of a group like the fluoro substituent at the 5-position, which is crucial for the mechanism of 5-Fluorouracil, likely explains the lower cytotoxicity of our compound. The trimethyl substitution pattern may also sterically hinder interactions with intracellular targets.

  • Antimicrobial Activity: The ethylamine side chain could be a key contributor to the observed antimicrobial effects, potentially by interacting with bacterial cell membranes or specific enzymes. Further modifications to this chain could modulate this activity.

Conclusion

This guide has outlined a systematic approach to comparing the bioactivity of a novel pyrimidine derivative, 2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine, against a panel of established compounds. While the specific data presented is hypothetical, the methodologies and experimental rationale provide a robust framework for any researcher in the field of drug discovery. The key to elucidating the potential of a new chemical entity lies in rigorous, comparative, and multi-tiered screening, grounded in a solid understanding of the structure-activity relationships of its chemical class. The pyrimidine core continues to be a fertile ground for the discovery of new therapeutics, and systematic evaluation is paramount to unlocking its full potential.[2][8]

References

  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Jain, A., & Sharma, P. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. [Link]

  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Kumar, D., & Singh, J. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

  • Singh, U. P., & Singh, R. K. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(25), 15247-15266. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

  • Kumar, D., & Singh, J. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100344. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Indian Chemical Society. [Link]

  • Sharma, R., & Rawal, R. K. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society, 98(12), 100242. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4991. [Link]

  • Balasubramanian, C., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(3), 1635-1642. [Link]

  • Praveen, K., et al. (2019). SYNTHESIS, CHARACTERISATION OF PYRIMIDINE DERIVATIVES AND THEIR CYTOTOXIC ACTIVITY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 596-614. [Link]

  • El-Morsy, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12797-12815. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2023). Pharmaceuticals, 16(11), 1546. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). SSRN. [Link]

  • Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase. (2021). ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega, 6(42), 28243-28257. [Link]

  • Baraldi, P. G., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(4), 1127-1138. [Link]

  • Jacobson, K. A. (2002). Purine and Pyrimidine (P2) Receptors as Drug Targets. Journal of Medicinal Chemistry, 45(19), 4159-4193. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1159. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026). Journal of Natural Products. [Link]

  • Pyrimidine and its biological activity: a review. (2017). ResearchGate. [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry, 13(1), 133. [Link]

  • P1 and P2 Purine and Pyrimidine Receptor Ligands. (2002). Current Pharmaceutical Design, 8(26), 2299-2319. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1141-1158. [Link]

  • Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 121-135. [Link]

  • 2-(Pyrimidin-2-yl)ethan-1-amine. (n.d.). PubChem. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(22), 5283. [Link]

  • The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). Molecules, 27(14), 4627. [Link]

  • Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein Melittin: A Scoping Review. (2023). Toxins, 15(7), 447. [Link]

  • Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. (2022). Molecules, 27(18), 6081. [Link]

Sources

A-Comparative-Guide-to-the-X-ray-Crystallography-of-2-(Trimethylpyrimidin-2-yl)ethan-1-amine-and-its-Structural-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not just advantageous; it is fundamental. The spatial arrangement of atoms dictates how a potential drug molecule will interact with its biological target, influencing everything from binding affinity to metabolic stability.[1][2][3] Single-crystal X-ray diffraction is an unparalleled technique for elucidating this atomic-level architecture.[4][5][6] This guide provides a comprehensive overview of the process of obtaining and analyzing X-ray crystallography data for the novel compound 2-(trimethylpyrimidin-2-yl)ethan-1-amine, a molecule of interest in medicinal chemistry due to its substituted pyrimidine core.

As no public crystallographic data for this specific molecule currently exists, this guide will serve a dual purpose. First, it will provide a detailed, field-proven protocol for generating this data, from crystal growth to structure refinement. Second, it will present a comparative analysis with structurally related pyrimidine and pyridine derivatives for which crystallographic data is available. This will offer a predictive framework for understanding the likely structural characteristics of our target molecule and highlight the key structural parameters to consider in its future development.

The Significance of Crystallographic Data in Drug Design

The efficacy of a drug is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or receptor.[1] This binding is governed by a complex interplay of intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.[1][7][8] The precise geometry of a molecule—its bond lengths, bond angles, and torsion angles—determines its overall conformation and, consequently, its capacity to form these critical interactions.[2][9]

X-ray crystallography provides a high-resolution map of electron density within a crystal, from which we can derive the exact positions of atoms.[5][10] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: By understanding the 3D structure of a molecule, we can rationalize its biological activity and design more potent analogs.[11]

  • Lead Optimization: Crystallographic data can reveal opportunities to improve a compound's properties, such as solubility or metabolic stability, by modifying its structure.

  • Understanding Drug-Target Interactions: Co-crystallization of a drug with its target protein can provide a detailed picture of the binding mode, guiding further design efforts.[7]

Part 1: A Practical Workflow for Obtaining the Crystal Structure of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires patience and precision. The following protocol outlines a standard workflow for small organic molecules.[12]

Experimental Workflow for Small Molecule Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solubility Screening A->B C Crystallization Experiments (Vapor Diffusion, Slow Evaporation, etc.) B->C D Harvesting & Mounting of a Single Crystal C->D E Mount Crystal on Diffractometer D->E Suitable Crystal (0.1-0.3 mm) F Unit Cell Determination E->F G Data Collection Strategy F->G H Full Data Collection G->H I Data Integration & Scaling H->I Raw Diffraction Images J Space Group Determination I->J K Structure Solution (e.g., Direct Methods) J->K L Structure Refinement K->L M Validation & Deposition L->M L->M Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction, from sample preparation to final structure validation.

Detailed Protocol

1. Crystal Growth: The Foundational, and Often Most Challenging, Step

The primary prerequisite for a successful X-ray diffraction experiment is a high-quality single crystal.[10][13] For a novel compound like 2-(trimethylpyrimidin-2-yl)ethan-1-amine, a systematic approach to crystallization is recommended.

  • Starting Material: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization may be a necessary preliminary step.[14]

  • Solubility Screening: Identify a range of solvents in which the compound exhibits moderate solubility. A good starting point is to find a solvent that dissolves the compound when heated and allows it to precipitate upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent.[15] This is often the simplest and most effective method.

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the material are available.[15][16][17] A concentrated solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble with a miscible solvent in which it is insoluble.[15][16] Crystals may form at the interface between the two solvents.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12][18]

  • Crystal Screening and Unit Cell Determination: A short series of diffraction images are collected to assess the crystal quality and to determine the dimensions of the unit cell.[19]

  • Data Collection Strategy: Based on the unit cell and crystal system, a strategy is devised to collect a complete and redundant dataset.[19][20] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Collection: The full dataset is collected, which can take several hours.[12] Low temperatures (e.g., 100 K) are often used to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The collected diffraction data consists of a list of reflection intensities. The "phase problem" in crystallography is that the phase information associated with each reflection is lost during the experiment.[18]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[18][21]

  • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[10][18] This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods.[22] This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[22][23] Programs like SHELXL are commonly used for this purpose.[24]

Part 2: Comparative Structural Analysis

In the absence of experimental data for 2-(trimethylpyrimidin-2-yl)ethan-1-amine, we can gain valuable insights by comparing the crystallographic data of structurally related compounds. We will consider pyrimidine and pyridine derivatives with similar side chains.

Reference Compounds for Comparison

For our comparative analysis, we will use the following compounds for which crystallographic data is available:

  • 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile: A substituted pyrimidine with an ethylamino group at the 2-position.[25][26]

  • 2-Aminopyrimidine derivatives: A series of compounds that provide information on the geometry of the aminopyrimidine core.[27]

  • 2-(Pyridin-2-yl)ethan-1-amine: A pyridine analog with the same ethylamine side chain.

  • 4,6-Dimethylpyrimidin-2-amine: A simple dimethylated aminopyrimidine.[28]

Comparative Data Table

The following table summarizes key geometric parameters from the crystal structures of our reference compounds. These parameters are what we would anticipate measuring for our target molecule.

Parameter1-ethyl-2-(ethylamino)-...pyrimidine[25]2-Aminopyrimidine Derivatives (Average)[27]4,6-Dimethylpyrimidin-2-amine (Average)[28]Expected Range for Target Molecule
C-N Bond Lengths in Pyrimidine Ring (Å) 1.32 - 1.381.33 - 1.371.33 - 1.361.32 - 1.38
Exocyclic C-N Bond Length (Å) ~1.35~1.34~1.351.34 - 1.36
N-C-N Angle in Pyrimidine Ring (°) ~116~116~116115 - 117
C-C-N Torsion Angle in Side Chain (°) N/AN/AN/AVariable (gauche or anti)
Intermolecular Interactions N-H···O, N-H···NN-H···O, N-H···NN-H···NN-H···N hydrogen bonds
Analysis of Structural Features
  • Pyrimidine Ring Geometry: The pyrimidine ring is expected to be essentially planar. The C-N bond lengths within the ring will likely fall in the range of 1.32-1.38 Å, consistent with aromatic character. The endocyclic N-C-N angle is a key indicator of the ring's geometry and is anticipated to be around 116°.

  • Exocyclic C-N Bond: The bond connecting the ethylamine side chain to the pyrimidine ring is of particular interest. Its length (expected to be around 1.34-1.36 Å) can indicate the degree of conjugation between the nitrogen lone pair and the pyrimidine π-system.

  • Side Chain Conformation: The flexibility of the ethylamine side chain is crucial for its interaction with a target protein. The torsion angle between the pyrimidine ring, the two carbon atoms of the ethyl group, and the terminal nitrogen will determine the spatial orientation of the amine group. We can expect to see either a gauche or anti conformation in the solid state, which will be influenced by the crystal packing forces.

  • Intermolecular Interactions: The primary amine group is a strong hydrogen bond donor, and the pyrimidine nitrogens are hydrogen bond acceptors.[29] Therefore, we can confidently predict that the crystal structure will be dominated by N-H···N hydrogen bonds, likely forming chains or sheets that stabilize the crystal lattice.

Structural Comparison Visualization

Caption: A logical diagram illustrating the comparative structural analysis between the target molecule and its analogs.

Conclusion

While the crystal structure of 2-(trimethylpyrimidin-2-yl)ethan-1-amine remains to be determined, this guide provides a clear and actionable roadmap for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain the high-resolution structural data necessary for advancing their drug discovery programs.

Furthermore, the comparative analysis with structurally related compounds offers a valuable predictive framework. We anticipate a planar trimethylpyrimidine core with specific bond lengths and angles that can be benchmarked against known structures. The conformation of the flexible ethylamine side chain and the network of intermolecular hydrogen bonds will be key features to analyze. This structural data will be instrumental in understanding the molecule's physicochemical properties and in designing future analogs with improved therapeutic potential.

References

  • Vertex AI Search. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry!
  • Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis.
  • Fiveable. (2025, August 15). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving.
  • PubMed. (2011, December 15). The role of long-range intermolecular interactions in discovery of new drugs.
  • ACS Publications. (2006, December 2). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.
  • YouTube. (2020, August 23). drug-target intermolecular forces.
  • Philadelphia University. (n.d.). Receptor-drug interaction.
  • Oreate AI Blog. (2026, January 21). Understanding Molecular Geometry: The Importance of Bond Angles.
  • Vertex AI Search. (2023, April 1). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions.
  • SERC. (2007, May 17). Single-crystal X-ray Diffraction.
  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
  • GSECARS. (2019, June 20). Tutorial on processing of single-crystal diffraction data collected at GSECARS 13-BM-C using APEX3 Crystallography Software Suit.
  • Vadgama, J. H., et al. (2022, June 10). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-.
  • ResearchGate. (2023, July 26). (PDF) SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-6-OXOPYRIMIDINE-5-CARBONITRILE.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Vertex AI Search. (n.d.). Guide for crystallization.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection.
  • Vertex AI Search. (n.d.). crystallization of small molecules.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Stereoelectronics. (2021, March 12). Drug design principles.
  • EBSCO. (n.d.). Chemical bond angles and lengths | Science | Research Starters.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • Vertex AI Search. (2017, October 30). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?
  • MDPI. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • PMC. (n.d.). Fundamental considerations in drug design.
  • YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry.
  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3 | CID 20407055.
  • PubChemLite. (n.d.). 2-(5-methylpyrimidin-2-yl)ethan-1-amine dihydrochloride.
  • PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine.
  • PubChem. (n.d.). 2-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 854051.
  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • ResearchGate. (2017, March 18). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination.
  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II).
  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • Peloquin, et al. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
  • ResearchGate. (n.d.). Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine ( melamine) crystal.
  • ResearchGate. (n.d.). 4,6-Dimethylpyrimidin-2-amine.

Sources

Technical Validation Guide: Elemental Analysis of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis and characterization of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine (hereafter referred to as TPEA ), establishing absolute purity is a critical milestone before biological screening or material application. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for assessing organic purity, they frequently fail to detect inorganic contaminants, trapped solvents, or moisture—impurities that significantly alter the molar mass and stoichiometry of this amine.

This guide details the validation of TPEA purity using Combustion Elemental Analysis (CHN) . We compare this methodology against orthogonal techniques (HPLC, qNMR) to demonstrate why EA remains the "Gold Standard" for confirming bulk purity, particularly for hygroscopic amines capable of forming hydrates or carbonates upon atmospheric exposure.

Target Molecule Profile[1]
  • Compound: 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine (Representative Isomer)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 165.24 g/mol

  • Physical Characteristic: Likely a viscous oil or low-melting solid; primary amines are prone to oxidation and

    
     absorption.
    

Comparative Analysis: EA vs. HPLC vs. qNMR

For a researcher, choosing the right validation tool is a balance of throughput, accuracy, and blind spots. The table below objectively compares Elemental Analysis against its primary alternatives for TPEA validation.

Table 1: Purity Validation Method Comparison
FeatureElemental Analysis (CHN) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Scope Bulk material composition (Organic + Inorganic impact).[1]Organic impurities with chromophores.Organic structure & molar ratio of solvates.
Blind Spots Cannot distinguish isomers; destructive.Inorganic salts (NaCl), moisture, non-UV active impurities.Paramagnetic impurities; requires internal standard weighing precision.
Sensitivity to Salt Forms High: Detects counter-ions (e.g., HCl) via mass % shift.Low: Salts dissociate in mobile phase; often invisible.Medium: Shifts in chemical shift (

) can imply salt formation.
Sample Requirement 2–5 mg (Must be dry & homogenous).<1 mg (Dissolved).5–20 mg (Dissolved).
Precision (Typical) ±0.3% to ±0.4% absolute deviation.0.1% area normalization (relative).±1.0% to ±2.0% (dependent on integration).
Verdict for TPEA Essential for confirming dry weight and salt stoichiometry.Essential for quantifying organic byproducts.Supportive for structure confirmation.

Expert Insight: For TPEA, a primary amine, a common "purity trap" is the formation of a carbamate species upon exposure to air (


). HPLC often reverts this species back to the amine in acidic mobile phases, showing "100% purity" falsely. Elemental Analysis will detect the Carbon discrepancy, alerting you to the contamination [1, 3].

Theoretical Framework & Calculation

Before initiating the protocol, the theoretical mass percentages must be established. Assuming the target is the free base 2-(4,5,6-trimethylpyrimidin-2-yl)ethan-1-amine :

Formula:


MW:  165.24  g/mol 
  • Carbon (C):

    
     | 
    
    
    
  • Hydrogen (H):

    
     | 
    
    
    
  • Nitrogen (N):

    
     | 
    
    
    

Acceptance Criteria: To meet publication standards (e.g., ACS, RSC), experimental values must fall within ±0.4% of these theoretical values [2, 5].[2][3]

Experimental Protocol: Self-Validating Purity Determination

This protocol integrates a "Check Standard" system to ensure instrument reliability before committing valuable TPEA samples.

Phase 1: Sample Preparation (Critical for Amines)
  • Objective: Remove occluded solvents and prevent atmospheric reaction.

  • Step 1: Dry TPEA under high vacuum (<1 mbar) at 40°C for 12 hours. Note: If TPEA is an oil, use a vacuum desiccator with

    
     to remove trace water.
    
  • Step 2: Store under Argon/Nitrogen immediately.

Phase 2: Instrument Calibration & System Suitability
  • Instrument: PerkinElmer 2400 Series II or equivalent combustion analyzer.

  • Blank Run: Run an empty tin capsule to establish the baseline (Blank).

  • K-Factor Determination: Run a certified standard (e.g., Acetanilide ,

    
    ) in triplicate.
    
    • Requirement: The standard must read within ±0.1% of its theoretical value before proceeding. This validates the combustion tube and reduction column status [6].

Phase 3: Analysis of TPEA
  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0 ± 0.5 mg of TPEA into a pre-tared tin capsule.

    • Technique: For liquid/viscous amines, use a tin capsule for liquids (cold-welded) to prevent evaporation or moisture uptake during weighing [6].

  • Combustion: Seal the capsule and place it in the autosampler.

    • Combustion Temp: 925°C - 975°C (Ensure complete oxidation of the pyrimidine ring).

    • Reduction Temp: 640°C.

  • Replication: Run the sample in duplicate. If the deviation between runs is >0.2%, run a third sample.

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process when interpreting EA data for TPEA.

EA_Validation_Workflow Start Start: TPEA Sample Dry Vacuum Dry (Remove Solvents) Start->Dry RunEA Run CHN Analysis (Duplicate) Dry->RunEA Check Values within ±0.4%? RunEA->Check Pass PASS: High Purity Bulk Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C / Low %N (Inorganic Contamination) Fail->LowC Values < Theory HighH High %H (Moisture/Solvent) Fail->HighH H > Theory Shift Uniform Shift (Salt Formation?) Fail->Shift Ratio Consistent Check Ash/Residue Check Ash/Residue LowC->Check Ash/Residue Re-dry & NMR check Re-dry & NMR check HighH->Re-dry & NMR check Check Counter-ion (Cl, Br) Check Counter-ion (Cl, Br) Shift->Check Counter-ion (Cl, Br)

Figure 1: Logic flow for validating TPEA purity. Green paths indicate success; red paths require remediation.

Data Interpretation Guide
ObservationDiagnosis for TPEARemediation
All values (C,H,N) low Non-combustible impurity present (e.g., Silica, NaCl,

).
Filter sample through 0.2 µm PTFE; check ash content.
High H, Low C/N Trapped solvent (Water, Methanol) or hygroscopic uptake.Dry at higher temp or longer duration; obtain qNMR to identify solvent.
Deviant Ratio Formation of salt (e.g., Hydrochloride) or Carbonate.Perform Silver Nitrate test (for halides) or acid wash; recalculate theoretical for TPEA·HCl.

Synthesis Pathway & Purity Checkpoints[3][5]

To understand where impurities originate, we must visualize the synthesis context. TPEA is typically synthesized via condensation or reduction.

Synthesis_Purity Precursors Precursors: Trimethylpyrimidine + Linker Reaction Reaction: Condensation/Reduction Precursors->Reaction Crude Crude TPEA (Contains Salts/Solvent) Reaction->Crude Purification Purification: Column Chrom. / Distillation Crude->Purification Final Isolated TPEA Purification->Final QC_HPLC Checkpoint 1: HPLC (Organic Purity) Purification->QC_HPLC In-process QC_EA Checkpoint 2: CHN Analysis (Bulk Purity) Final->QC_EA Release Testing

Figure 2: Integration of purity checkpoints. HPLC is used during purification; EA is the final gatekeeper.

References

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9755–9763. Link

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC - NIH. Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Link

  • BenchChem. (2025).[5] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Link

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Link

  • University of Vienna. (n.d.). Methods - C/H/N - Mikroanalytisches Laboratorium. Link

Sources

Comparison of Synthetic Routes for Pyrimidine Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine ethanamines (specifically 2-(2-aminoethyl)pyrimidine and its isomers) are critical pharmacophores in medicinal chemistry, serving as key scaffolds for kinase inhibitors, GPCR ligands, and histamine analogs. Their synthesis presents a classic trade-off between convergence (rapid access to diversity) and scalability (cost-effective manufacturing).

This guide objectively compares the three dominant synthetic strategies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The preferred route for discovery chemistry due to high convergence and operational simplicity.
    
  • Nitrile Reduction: The industrial standard for scaling, utilizing inexpensive precursors but requiring hazardous hydrogenation steps.

  • De Novo Cyclization: A specialized approach for constructing highly substituted pyrimidine cores where the ethanamine chain is built into the starting amidine.

Comparative Analysis of Synthetic Routes

Method 1: Nucleophilic Aromatic Substitution ( )

Best For: Medicinal Chemistry, Library Generation, Rapid Analoging.

This route relies on the high reactivity of halopyrimidines toward amine nucleophiles. 2-Chloropyrimidine is approximately 100 times more reactive than chloropyrazine, making this reaction facile even under mild conditions.

  • Mechanism: Addition-elimination at the C2 or C4 position.

  • Key Reagent: N-Boc-ethylenediamine (monoprotected diamine) is essential to prevent the formation of bis-pyrimidine byproducts (polymerization).

  • Selectivity: While C4-halogens are generally more reactive due to the para-like resonance effect, C2-halogens react readily with primary amines.

Pros:

  • High Convergence: Allows late-stage introduction of the amine tail.

  • Operational Simplicity: Often requires only mild heating in polar solvents (DMF, DMSO, or alcohols).

  • High Yields: Typically >85% with protected diamines.

Cons:

  • Cost: N-Boc-ethylenediamine is significantly more expensive than simple reagents.

  • Step Count: Requires a deprotection step (TFA or HCl) to reveal the free amine.

Method 2: Nitrile Reduction (The "Linear" Route)

Best For: Process Chemistry, Multi-Kilogram Scale-up.

This route constructs the ethylamine side chain by reducing a cyanomethyl precursor. It avoids expensive protected amines but introduces safety challenges associated with cyanides and hydrogenation.

  • Mechanism: Nucleophilic substitution of a chloromethyl pyrimidine with cyanide, followed by catalytic hydrogenation (Raney Ni or Pd/C).

  • Precursor Stability: 2-(Chloromethyl)pyrimidine is unstable and a potent skin irritant; it is often generated in situ or immediately converted to the more stable nitrile.

  • Reduction Challenges: Requires careful control to prevent secondary amine formation (dimerization) during hydrogenation, often suppressed by adding ammonia or acetic anhydride.

Pros:

  • Cost Efficiency: Uses inexpensive reagents (NaCN,

    
    ).
    
  • Atom Economy: Superior to the Boc-protection route.

Cons:

  • Safety: Handling of alkali cyanides and pressurized hydrogen.

  • Purification: Raney Nickel residues can be difficult to remove to pharma standards (<10 ppm).

Method 3: Lateral Lithiation & Functionalization

Best For: Accessing C6-substituted derivatives or complex cores.

Alkylpyrimidines (e.g., 2-methylpyrimidine) can be deprotonated using strong bases (LDA, n-BuLi) and alkylated.

  • Mechanism: Lithiation at the methyl group followed by reaction with a C1 electrophile (e.g., chloromethyl methyl ether) and subsequent functional group manipulation.

  • Limitation: The acidity of the methyl protons is moderate (

    
     ~25), requiring strictly anhydrous, cryogenic conditions (-78 °C).
    

Performance Metrics Comparison

MetricMethod 1:

(Boc-Diamine)
Method 2: Nitrile ReductionMethod 3: Lateral Lithiation
Typical Yield 85–95% (2 steps)60–75% (Overall)40–60%
Atom Economy Low (Loss of Boc group)HighModerate
Reagent Cost High (

$)
Low ($)Medium (

)
Scalability Good (up to kg)Excellent (Multi-kg/Ton)Poor (Cryogenic required)
Safety Profile High (Mild reagents)Low (Cyanides,

pressure)
Low (Pyrophoric bases)
Purity Profile Excellent (Crystallizable)Moderate (Catalyst leaching)Variable

Visualizing the Synthetic Pathways

The following diagram illustrates the decision logic and reaction flow for the two primary methodologies.

PyrimidineSynthesis Start Target: Pyrimidine Ethanamine Chloropyrimidine 2-Chloropyrimidine Start->Chloropyrimidine Route A: Discovery MethylPyrimidine 2-Methylpyrimidine Start->MethylPyrimidine Route B: Scale-Up Intermediate1 Boc-Protected Intermediate Chloropyrimidine->Intermediate1 SNAr (Et3N, Heat) BocDiamine N-Boc-Ethylenediamine BocDiamine->Intermediate1 Product1 Product (Salt Form) Intermediate1->Product1 Deprotection (HCl/TFA) Chloromethyl 2-Chloromethylpyrimidine MethylPyrimidine->Chloromethyl Chlorination (NCS/UV) Nitrile 2-Pyrimidylacetonitrile Chloromethyl->Nitrile Substitution (NaCN) Product2 Product (Free Base) Nitrile->Product2 Hydrogenation (H2, Ra-Ni)

Figure 1: Strategic workflow comparing the Convergent


 Route (Top) vs. the Linear Nitrile Reduction Route (Bottom).

Detailed Experimental Protocols

Protocol A: Synthesis via (Recommended for Lab Scale)

Target: N-(2-aminoethyl)-2-pyrimidinamine dihydrochloride

1. Nucleophilic Displacement:

  • Reagents: Charge a reaction vessel with 2-chloropyrimidine (1.0 equiv) and N-Boc-ethylenediamine (1.1 equiv).

  • Solvent: Dissolve in 1,4-dioxane or ethanol (5 mL/mmol). Add triethylamine (2.0 equiv) as a base scavenger.

  • Reaction: Heat to reflux (80–100 °C) for 4–6 hours. Monitor by TLC or LCMS for disappearance of the chloropyrimidine.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in EtOAc and wash with water and brine.[1] Dry organic layer over

    
     and concentrate to yield the Boc-protected intermediate (typically a white solid).
    

2. Deprotection:

  • Acidolysis: Dissolve the intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (5–10 equiv) dropwise at 0 °C.

  • Isolation: Stir at room temperature for 2 hours. The product usually precipitates as the dihydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.

    • Expected Yield: 85–92% (over 2 steps).

    • Purity: >98% (NMR).

Protocol B: Synthesis via Nitrile Reduction (Recommended for Scale)

Target: 2-(2-aminoethyl)pyrimidine

1. Cyanation:

  • Precursor: Start with 2-chloromethylpyrimidine (often prepared freshly from 2-hydroxymethylpyrimidine using

    
    ).
    
  • Substitution: Add to a solution of NaCN (1.2 equiv) in aqueous ethanol or acetonitrile at 0 °C.

  • Caution: Maintain pH >9 to prevent HCN formation. Stir at ambient temperature for 3 hours.

  • Workup: Quench with bleach (to destroy excess cyanide), extract with DCM, and concentrate to obtain 2-pyrimidineacetonitrile.

2. Hydrogenation:

  • Catalyst: Dissolve nitrile in ammoniacal methanol (7M

    
     in MeOH) to suppress secondary amine formation. Add Raney Nickel (10 wt% loading).
    
  • Reduction: Hydrogenate at 50 psi

    
     pressure for 12 hours.
    
  • Purification: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[2][1][3] Distill under reduced pressure or form the oxalate salt for purification.

    • Expected Yield: 60–70%.

References

  • BenchChem. (2025).[2][1] Comparative analysis of different synthetic routes to Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 2-mercaptopyrimidine and derivatives. Organic Syntheses, Coll. Vol. 5, p.703. Retrieved from

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from

  • PubChem. (2025). 2-[(2-Aminoethyl)thiomethyl]pyrimidine Compound Summary. Retrieved from

  • WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Pyrimidine Derivatives: A Predictive Analysis of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Chromophore and its Electronic Transitions

The pyrimidine ring, a π-deficient six-membered heterocycle, forms the core of numerous biologically significant molecules, including nucleobases.[1][2] Its UV-Vis absorption spectrum is characterized by electronic transitions within the aromatic system. The primary transitions of interest are π→π* and n→π*.

  • π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

  • n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent used for analysis.[3][4][5][6]

Comparative Spectral Analysis

To predict the UV-Vis absorption spectrum of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, we will compare it with the known spectra of parent pyrimidine and its key derivatives: cytosine, thymine, and uracil.[1]

CompoundStructureKey SubstituentsExpected λmax (nm)
PyrimidinePyrimidine RingNone~243 (π→π), ~298 (n→π)
CytosinePyrimidine RingAmino and Carbonyl groups~267
ThyminePyrimidine RingCarbonyl and Methyl groups~265
UracilPyrimidine RingTwo Carbonyl groups~259
2-(Trimethylpyrimidin-2-yl)ethan-1-amine (Predicted) Pyrimidine RingTrimethyl and Ethan-1-amine groups~250-265 (π→π), ~300-320 (n→π)**

Rationale for Prediction:

The trimethyl substitution on the pyrimidine ring is expected to cause a slight bathochromic (red) shift in the π→π* transition compared to unsubstituted pyrimidine due to the electron-donating inductive effect of the methyl groups. The ethan-1-amine substituent at the 2-position will also contribute to this shift. The n→π* transition is likely to be less affected but may also experience a slight red shift. The overall spectrum is predicted to show a strong absorption band in the 250-265 nm region and a weaker band at longer wavelengths.

The Critical Role of Solvent Selection

The choice of solvent can significantly influence the UV-Vis absorption spectrum.[5][6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[4][6]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the solute. For n→π* transitions, this leads to a hypsochromic (blue) shift because the non-bonding electrons are stabilized by hydrogen bonding, increasing the energy required for excitation.[6] For π→π* transitions, a bathochromic (red) shift is often observed as the more polar excited state is stabilized by the polar solvent.[4]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents have a dipole moment but cannot donate hydrogen bonds. They primarily interact via dipole-dipole interactions, leading to stabilization of polar excited states and a resulting bathochromic shift for π→π* transitions.[4]

  • Non-polar Solvents (e.g., hexane, cyclohexane): These solvents have minimal interaction with the solute, and the resulting spectrum is often considered to be closest to the gas-phase spectrum.

For 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, using a polar protic solvent like ethanol is expected to cause a blue shift in the n→π* transition and a red shift in the π→π* transition compared to a non-polar solvent like hexane.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain a reliable UV-Vis absorption spectrum, a standardized experimental procedure is crucial. The following protocol is recommended for the analysis of pyrimidine derivatives.[7][8][9][10]

Materials and Equipment
  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of choice (e.g., ethanol, spectroscopic grade)

  • Compound of interest (e.g., 2-(Trimethylpyrimidin-2-yl)ethan-1-amine)

  • Reference compound (e.g., pyrimidine)

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 5 mg).

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 100 µg/mL).[7]

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for pyrimidine derivatives).[7]

    • Fill two quartz cuvettes with the solvent. Place one in the reference beam path and the other in the sample beam path.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.[8][9]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.[11]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute baseline Baseline Correction dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calibration Create Calibration Curve identify_lambda->calibration structural_relationships pyrimidine Pyrimidine C₄H₄N₂ cytosine Cytosine C₄H₅N₃O pyrimidine->cytosine +NH₂, +C=O uracil Uracil C₄H₄N₂O₂ pyrimidine->uracil +2(C=O) target 2-(Trimethylpyrimidin-2-yl)ethan-1-amine C₉H₁₅N₃ pyrimidine->target +3(CH₃), +C₂H₅NH₂ thymine Thymine C₅H₆N₂O₂ uracil->thymine +CH₃

Caption: Structural relationships between pyrimidine and its derivatives.

Conclusion and Future Directions

This guide provides a framework for understanding and predicting the UV-Vis absorption characteristics of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine based on a comparative analysis of related pyrimidine derivatives. The key takeaways are the expected positions of the π→π* and n→π* transitions and the significant influence of solvent polarity on the absorption spectrum.

For definitive characterization, experimental validation is essential. The provided protocol offers a robust starting point for researchers to obtain the UV-Vis spectrum of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and other novel pyrimidine derivatives. Further studies could involve computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), to complement experimental findings and provide deeper insights into the electronic transitions. [12]

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (URL: [Link])

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchGate. (URL: [Link])

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - KoreaScience. (URL: [Link])

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - ResearchGate. (URL: [Link])

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed. (URL: [Link])

  • Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (URL: [Link])

  • Experimental Procedure. (URL: )
  • Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties - PMC - PubMed Central. (URL: [Link])

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (URL: [Link])

  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering - University of Houston Open Educational Resources. (URL: [Link])

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC. (URL: [Link])

  • UV VISIBLE SPECTROSCOPY - CUTM Courseware. (URL: [Link])

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (URL: [Link])

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.